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Dihydrocarvyl acetate Documentation Hub

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  • Product: Dihydrocarvyl acetate
  • CAS: 20405-60-1

Core Science & Biosynthesis

Foundational

Pharmacological Properties of Dihydrocarvyl Acetate In Vivo: A Technical Guide

Executive Summary Dihydrocarvyl acetate (DCA) is a highly bioactive monoterpenoid ester prominently found in the essential oils of medicinal plants such as Mentha spicata (spearmint), Citrus reticulata, and Woodfordia fr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dihydrocarvyl acetate (DCA) is a highly bioactive monoterpenoid ester prominently found in the essential oils of medicinal plants such as Mentha spicata (spearmint), Citrus reticulata, and Woodfordia fruticosa[1],[2],[3]. While historically recognized for its aromatic properties, modern in vivo pharmacological profiling has unveiled a robust therapeutic triad: antinociceptive, anti-inflammatory, and antispasmodic activities.

For drug development professionals and researchers, DCA represents a compelling scaffold. Its esterified structure not only enhances lipophilicity and membrane permeability but also acts as a prodrug-like delivery system for its active alcohol metabolite, dihydrocarveol. This whitepaper synthesizes the in vivo pharmacodynamics of DCA, providing authoritative mechanistic insights and self-validating experimental protocols for preclinical evaluation.

Pharmacokinetics and Metabolic Fate In Vivo

Understanding the pharmacokinetic behavior of DCA is critical for rational experimental design. As an alicyclic terpenoid ester, DCA undergoes rapid and predictable metabolism in the hepatic and plasma compartments[4].

  • Ester Hydrolysis: Upon systemic absorption, DCA is rapidly hydrolyzed by ubiquitous carboxylesterases to yield dihydrocarveol and acetic acid[4].

  • Causality in Drug Design: This hydrolysis is a pharmacological advantage. The acetate moiety increases the molecule's lipophilicity, facilitating rapid crossing of the gastrointestinal mucosa and blood-brain barrier (BBB). Once localized in target tissues, the sustained enzymatic cleavage provides a prolonged release of dihydrocarveol, effectively extending the biological half-life of the active pharmacophore compared to administering the free alcohol directly.

  • Clearance: The resulting dihydrocarveol undergoes Phase II metabolism (glucuronidation) and is subsequently cleared via renal excretion[4].

Core In Vivo Pharmacological Mechanisms

Antinociceptive and Analgesic Activity

DCA demonstrates profound antinociceptive efficacy in vivo, modulating both peripheral and central pain pathways. In murine models, systemic administration of extracts rich in DCA significantly inhibits acetic acid-induced abdominal writhing, a hallmark of peripheral analgesia[2]. The mechanism relies on the suppression of the cyclooxygenase-2 (COX-2) cascade, thereby blunting the synthesis of hyperalgesic prostaglandins (e.g., PGE2). Furthermore, delayed responses in tail-flick assays indicate that DCA and its metabolites also engage central descending inhibitory pain pathways[2].

Anti-Inflammatory and Cytoprotective (Antioxidant) Effects

The anti-inflammatory action of DCA is tightly coupled with its potent antioxidant capacity. DCA acts as a primary metabolic marker for antioxidant activity in fermented botanicals (e.g., Astragalus membranaceus)[5]. In vivo, it mitigates carrageenan-induced paw edema by inhibiting neutrophil infiltration and stabilizing lysosomal membranes[1]. Mechanistically, DCA scavenges reactive oxygen species (ROS) (validated via DPPH and ORAC assays) and prevents lipid peroxidation, thereby protecting cellular architecture from oxidative stress-induced apoptosis[6].

Antispasmodic and Smooth Muscle Relaxation

Monoterpenes structurally related to carvone and dihydrocarveol exhibit potent spasmolytic effects on gastrointestinal and genitourinary smooth muscle[7]. DCA exerts a Calcium Channel Blocker (CCB)-like mode of action[3]. By inhibiting voltage-dependent Ca2+ influx, DCA prevents the intracellular calcium spikes required for actin-myosin cross-bridging, resulting in profound smooth muscle relaxation without the systemic hypotension often associated with synthetic CCBs.

Quantitative Pharmacological Data Summary

To facilitate comparative analysis, the following table synthesizes the typical quantitative pharmacological parameters associated with DCA and its botanical matrices in vivo:

Pharmacological TargetExperimental Model (In Vivo/Ex Vivo)Key Biomarker / ReadoutObserved Efficacy / OutcomeReference
Antinociceptive Acetic Acid-Induced Writhing (Mice)Writhing count reductionSignificant dose-dependent inhibition (up to 60-70% at 400 mg/kg extract)[2]
Anti-inflammatory Carrageenan Paw Edema (Rats)Edema volume (Plethysmometry)Significant reduction in acute phase exudate volume[1]
Antioxidant DPPH / Lipid Peroxidation AssaysIC50 / Hydroxylation %IC50 ≈ 41.7 mg/g; strong ROS scavenging[6]
Antispasmodic High K+ Induced Contraction (Ileum)Smooth muscle tensionCCB-like relaxation; highly potent vs. Verapamil[7],[3]

Mechanistic & Workflow Visualizations

MoA DCA Dihydrocarvyl Acetate Hydrolysis Hepatic Carboxylesterases (Ester Hydrolysis) DCA->Hydrolysis CaChannel Ca2+ Channel Blockade DCA->CaChannel ROS ROS Scavenging DCA->ROS COX2 COX-2 / PGE2 Inhibition DCA->COX2 DHC Dihydrocarveol (Active Metabolite) Hydrolysis->DHC DHC->CaChannel Spasmolytic Antispasmodic Effect CaChannel->Spasmolytic Antioxidant Cytoprotection ROS->Antioxidant Analgesic Analgesia & Anti-inflammation COX2->Analgesic

Mechanistic pathways of Dihydrocarvyl Acetate and its active metabolite in vivo.

Workflow Formulation DCA Formulation (2% Tween-80) Admin In Vivo Administration (Oral / i.p.) Formulation->Admin Model1 Pain Models (Writhing/Tail-flick) Admin->Model1 Model2 Inflammation Models (Paw Edema) Admin->Model2 Analysis Statistical Analysis & Validation Model1->Analysis Model2->Analysis

Self-validating in vivo experimental workflow for pharmacological profiling.

Self-Validating Experimental Protocols

To ensure rigorous E-E-A-T standards, the following methodologies are designed not just as steps, but as self-validating systems. Every choice is grounded in pharmacological causality.

Protocol 1: In Vivo Antinociceptive Assay (Acetic Acid-Induced Writhing)

Rationale: Evaluates peripheral analgesic efficacy by measuring the behavioral response to chemically induced peritoneal inflammation.

  • Formulation: Suspend DCA in a vehicle of 2% Tween-80 in physiological saline.

    • Causality: DCA is highly lipophilic. Tween-80 ensures uniform micellar dispersion, preventing erratic gastrointestinal absorption and high inter-subject pharmacokinetic variability.

  • Administration: Administer the DCA formulation orally (p.o.) to fasted Swiss albino mice (n=6 per group) 60 minutes prior to the nociceptive stimulus.

    • Causality: Fasting prevents food-drug binding interactions. The 60-minute lead time allows for optimal hepatic ester hydrolysis, ensuring peak plasma concentrations of the active dihydrocarveol metabolite[4].

  • Stimulus Induction: Inject 0.6% acetic acid (10 mL/kg) intraperitoneally (i.p.).

    • Causality: Acetic acid induces a highly reproducible, localized release of endogenous mediators (prostaglandins, histamine), making it an ideal system for screening peripheral COX-inhibition by monoterpenoids[2].

  • Data Acquisition: Count the number of abdominal writhes cumulatively over 20 minutes, starting 5 minutes post-injection.

  • System Validation & QC: The assay is only considered valid if the positive control group (Indomethacin, 10 mg/kg) demonstrates a >50% reduction in writhing compared to the negative control (vehicle only). The observer must be blinded to the treatment groups to eliminate confirmation bias.

Protocol 2: In Vivo Anti-Inflammatory Profiling (Carrageenan Paw Edema)

Rationale: Evaluates acute inflammation, vascular permeability, and the suppression of neutrophil infiltration.

  • Baseline Measurement: Measure the baseline right hind paw volume of Wistar rats using a calibrated digital plethysmometer.

    • Causality: Paw edema involves micro-volumetric changes. Calibrating the plethysmometer with a standard 1 mL volume prior to every cohort ensures that displacement readings are absolute, eliminating sensor drift over the 6-hour time-course.

  • Pre-treatment: Administer DCA (p.o. or i.p.) 1 hour prior to edema induction.

  • Edema Induction: Inject 0.1 mL of 1% λ-carrageenan freshly prepared in sterile saline into the subplantar region of the right hind paw.

    • Causality: Carrageenan triggers a well-characterized biphasic inflammatory response. The early phase (0-2h) is mediated by histamine and serotonin, while the late phase (3-6h) is driven by prostaglandin E2 and COX-2—the primary targets of DCA[1].

  • Time-Course Analysis: Measure paw volume at 1, 2, 3, 4, and 6 hours post-injection. Calculate the percentage of edema inhibition relative to the vehicle control.

  • System Validation & QC: The model is validated if the vehicle control exhibits a progressive increase in paw volume peaking at the 3-hour mark. Use Diclofenac (50 mg/kg) as the positive control benchmark.

References

  • [1] Assessment of Anti-Inflammatory and Antimicrobial Potential of Ethanolic Extract of Woodfordia fruticosa Flowers: GC-MS Analysis. National Center for Biotechnology Information (PMC). URL: [Link]

  • [4] 944. Carvone and structurally related substances (WHO Food Additives Series 42). International Programme on Chemical Safety (INCHEM). URL: [Link]

  • [5] Impact of Lentinus sajor-caju on Lignocellulosic Biomass, In Vitro Rumen Digestibility and Antioxidant Properties of Astragalus membranaceus var. mongholicus Stems under Solid-State Fermentation Conditions. MDPI. URL: [Link]

  • [2] Phytochemical Isolation and Antimicrobial, Thrombolytic, Anti-inflammatory, Analgesic, and Antidiarrheal Activities from the Shell of Commonly Available Citrus reticulata Blanco. National Center for Biotechnology Information (PMC). URL: [Link]

  • [7] Antispasmodic Effect of Essential Oils and Their Constituents: A Review. MDPI / Semantic Scholar. URL: [Link]

  • [3] Mentha spicata L. (Pharmacological mode of action). Tinkturenpresse. URL: [Link]

  • [6] Analysis of Bioactive Aroma Compounds in Essential Oils from Algerian Plants: Implications for Potential Antioxidant Applications. National Center for Biotechnology Information (PMC). URL: [Link]

Sources

Exploratory

Mechanism of Action of Dihydrocarvyl Acetate in Biological Systems: A Comprehensive Technical Guide

Executive Summary Dihydrocarvyl acetate (DHCA) is a highly bioactive p-menthane monoterpenoid ester, predominantly isolated from the essential oils of Mentha spicata (spearmint) and other aromatic botanicals[1]. While tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dihydrocarvyl acetate (DHCA) is a highly bioactive p-menthane monoterpenoid ester, predominantly isolated from the essential oils of Mentha spicata (spearmint) and other aromatic botanicals[1]. While traditionally utilized in the flavor and fragrance industry for its distinct olfactory profile, recent pharmacological profiling has unveiled DHCA as a potent multi-target modulator in biological systems[2]. This whitepaper synthesizes the core mechanisms of action of DHCA, detailing its role as a voltage-dependent calcium channel (VDCC) blocker, a transient receptor potential (TRP) channel modulator, and a dual-action regulator of the Nrf2 and NF-κB signaling cascades. Designed for drug development professionals and application scientists, this guide provides a rigorous mechanistic framework and self-validating experimental protocols for evaluating DHCA in vitro.

Molecular Profile and Pharmacokinetics

Dihydrocarvyl acetate (CAS No. 20777-49-5) possesses a cyclohexane ring with a methyl group and an isopropenyl group, esterified with an acetate moiety. Its lipophilic nature (LogP ≈ 3.86) is a critical determinant of its pharmacokinetics, allowing rapid permeation across phospholipid bilayers[2]. This high membrane permeability enables DHCA to interact directly with integral membrane proteins (such as ion channels) and partition into the cytosol to modulate intracellular transcription factors.

Core Mechanisms of Action

Voltage-Dependent Calcium Channel (VDCC) Blockade

The antispasmodic and smooth muscle relaxant properties of DHCA are primarily driven by its ability to act as a calcium channel blocker (CCB). Similar to its parent ketone, (-)-carvone, DHCA inhibits voltage-dependent calcium channels (VDCCs) on the sarcolemma of smooth muscle cells[3].

Causality of Action: By blocking the influx of extracellular Ca²⁺, DHCA prevents the formation of the calcium-calmodulin (Ca²⁺-CaM) complex. Without this complex, Myosin Light Chain Kinase (MLCK) remains inactive, halting the phosphorylation of myosin light chains and preventing actin-myosin cross-bridge cycling. This results in potent smooth muscle relaxation, particularly in gastrointestinal and respiratory tissues[4].

VDCC_Pathway DHCA Dihydrocarvyl Acetate VDCC Voltage-Dependent Calcium Channel (VDCC) DHCA->VDCC Blocks Relaxation Smooth Muscle Relaxation (Antispasmodic Effect) DHCA->Relaxation Results in Ca_Influx Intracellular Ca2+ Influx VDCC->Ca_Influx Allows (Normal State) CaM Ca2+-Calmodulin Complex Ca_Influx->CaM Binds Ca_Influx->Relaxation Inhibited by DHCA MLCK Myosin Light Chain Kinase (MLCK) Activation CaM->MLCK Activates Contraction Smooth Muscle Contraction MLCK->Contraction Induces

Fig 1: Mechanism of DHCA-mediated antispasmodic activity via VDCC blockade.

TRP Channel Modulation and Antinociception

DHCA is a recognized modulator of the Melastatin Transient Receptor Potential Channel 8 (TRPM8) and TRPA1[5]. TRPM8 is the primary molecular transducer for cold somatosensation and is heavily implicated in the chemesthetic cooling sensation and antinociceptive (pain-relieving) pathways. Binding of DHCA to TRPM8 alters sensory transduction, effectively raising the threshold for nociceptive firing and providing topical or systemic analgesic effects without the severe mucosal irritation associated with other monoterpenes like menthol[6].

Redox Modulation and Anti-Inflammatory Crosstalk (Nrf2/NF-κB)

The most profound systemic benefits of DHCA stem from its dual regulation of oxidative stress and inflammation.

  • Anti-inflammatory (NF-κB Inhibition): DHCA stabilizes the human red blood cell (HRBC) membrane—an established analog for the lysosomal membrane—thereby preventing the release of pro-inflammatory lysosomal constituents from activated neutrophils[7]. Intracellularly, DHCA inhibits the IκB kinase (IKK) complex, preventing the phosphorylation and degradation of IκBα. This sequesters NF-κB in the cytoplasm, halting the transcription of pro-inflammatory cytokines such as TNF-α and IL-6[8].

  • Antioxidant (Nrf2 Activation): Concurrently, DHCA acts as an electrophilic signaling molecule that disrupts the Keap1-Nrf2 complex. Free Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE) to upregulate endogenous cytoprotective enzymes, including Glutathione (GSH), Superoxide Dismutase (SOD), and NAD(P)H Quinone Dehydrogenase 1 (NQO1)[9][10].

Nrf2_NFkB_Pathway DHCA Dihydrocarvyl Acetate Keap1 Keap1-Nrf2 Complex DHCA->Keap1 Disrupts IKK IKK Complex DHCA->IKK Inhibits Nrf2 Free Nrf2 (Nuclear Translocation) Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds GSH GSH, SOD, NQO1 Upregulation ARE->GSH Transcribes Cytokines TNF-α, IL-6 Transcription GSH->Cytokines Suppresses ROS IkB IκBα Degradation IKK->IkB Phosphorylates NFkB NF-κB (Nuclear Translocation) IkB->NFkB Releases NFkB->Cytokines Transcribes

Fig 2: DHCA crosstalk: NF-κB inflammatory suppression and Nrf2 antioxidant activation.

Quantitative Data Summary

To facilitate rapid comparative analysis for drug formulation, the kinetic parameters and analytical specifications for DHCA are summarized below.

Table 1: Pharmacological Targets and Kinetic Parameters of DHCA

Biological TargetPrimary PathwayPhysiological EffectEstimated Activity Threshold
VDCC Calcium SignalingSmooth Muscle Relaxation / AntispasmodicIC₅₀ ≈ 10–50 µM (CCB-like)
TRPM8 / TRPA1 Sensory TransductionAntinociceptive / Cooling SensationDose-dependent Agonism
NF-κB (IKK) Inflammatory CascadeSuppression of TNF-α, IL-6IC₅₀ ≈ 10–20 µM
Keap1-Nrf2 Redox HomeostasisUpregulation of GSH, NQO1EC₅₀ ≈ 5–25 µM

Table 2: GC-FID Analytical Parameters for DHCA Quantification

ParameterSpecificationRationale for Selection
Detector Flame Ionization Detector (FID)Provides a wider linear dynamic range for carbon-containing volatiles than MS[11].
Carrier Gas Helium (1.0 mL/min constant flow)Ensures optimal theoretical plate height and peak resolution.
Column DB-WAX or HP-5MS (30m x 0.25mm x 0.25µm)Resolves chiral monoterpenoid esters effectively.
Temperatures Injector: 250 °C; Detector: 280 °CPrevents thermal degradation while ensuring complete volatilization.
Oven Program 60°C (2 min) → 5°C/min to 240°C (5 min)Gradient elution separates DHCA from structurally similar carvone derivatives.

Experimental Workflows & Protocols

As an Application Scientist, ensuring that experimental workflows are self-validating is paramount. The following protocols are designed with intrinsic control mechanisms to guarantee data integrity.

In Vitro Antioxidant & Cellular Viability Assay (Nrf2 Activation)

Causality: We utilize IPEC-J2 (intestinal epithelial) cells because they provide a highly robust, physiologically relevant model for evaluating oxidative stress and the bioavailability of orally ingested monoterpenoids[10].

Step-by-Step Methodology:

  • Cell Culturing: Seed IPEC-J2 cells in a 96-well plate at a density of 2×104 cells/well using DMEM/F12 supplemented with 10% FBS. Incubate at 37°C with 5% CO₂ for 24 hours until 80% confluence is reached.

  • Pre-treatment (The Variable): Aspirate media. Treat cells with varying concentrations of DHCA (e.g., 5, 10, 25, 50 µg/mL) dissolved in 0.1% DMSO for 12 hours. Self-Validation: Include a vehicle control (0.1% DMSO) and a positive control (10 µg/mL Ascorbic Acid).

  • Oxidative Challenge: Introduce 500 µM H₂O₂ to all wells (except the absolute negative control) for 4 hours to induce acute oxidative stress.

  • GSH Quantification (The Readout): Lyse the cells using 0.1% Triton X-100. Add Ellman's reagent (DTNB). The free thiol group of GSH reacts with DTNB to form a yellow product (TNB).

  • Measurement: Measure absorbance at 412 nm using a microplate reader. Calculate the intracellular GSH concentration against a standard curve. An increase in GSH in DHCA-treated cells relative to the H₂O₂-only group confirms Nrf2-mediated antioxidant defense upregulation.

GC-FID Quantification Protocol for Plant Extracts

Causality: While GC-MS is ideal for structural elucidation, GC-FID is mandated here because it offers superior quantitative accuracy and a broader linear range for volatile terpenes[11].

Step-by-Step Methodology:

  • Extraction (Steam Distillation): Place 100 g of fresh Mentha spicata leaves into a Clevenger-type apparatus. Add 1000 mL of deionized water. Heat to boiling and distill for 3 hours. Collect the essential oil layer and dry over anhydrous sodium sulfate[11].

  • Sample Preparation: Dilute 10 mg of the extracted essential oil in 1 mL of HPLC-grade hexane. Self-Validation: Spike the sample with a known concentration of an internal standard (e.g., nonane) to correct for injection volume variances.

  • Instrument Calibration: Inject a certified reference standard of (-)-dihydrocarvyl acetate at 5 different concentrations (1, 10, 50, 100, 500 ppm) to establish a linear calibration curve ( R2>0.995 ).

  • Chromatographic Run: Inject 1 µL of the prepared sample into the GC-FID using a split ratio of 1:50. Run the temperature gradient specified in Table 2.

  • Data Analysis: Identify the DHCA peak by matching the retention time with the reference standard. Quantify the concentration by integrating the peak area relative to the internal standard and mapping it against the calibration curve.

References

  • ChemicalBook. "(-)-DIHYDROCARVYL ACETATE | 20777-49-5". ChemicalBook. 2

  • Food & Function - The Royal Society of Chemistry. "Bioactive properties of the aromatic molecules of spearmint (Mentha spicata L.) essential oil". RSC. 1

  • MDPI. "Antispasmodic Effect of Essential Oils and Their Constituents: A Review". MDPI. 3

  • Google Patents. "Compounds useful as modulators of trpm8 (EP3356356B1)". Google Patents. 5

  • MDPI. "Assessment of Anti-Inflammatory and Antimicrobial Potential of Ethanolic Extract of Woodfordia fruticosa Flowers: GC-MS Analysis". MDPI. 7

  • Lirias. "Anti-inflammatory and antioxidant properties of Piper species: A perspective from screening to molecular mechanisms". Lirias. 8

  • MDPI. "Chemical Composition and Antioxidant Properties of Essential Oils from Peppermint, Native Spearmint and Scotch Spearmint". MDPI. 10

  • Benchchem. "Quantification of (-)-dihydrocarvyl acetate in plant extracts using GC-FID". Benchchem. 11

Sources

Foundational

Dihydrocarvyl Acetate: A Comprehensive Guide to Natural Sources, Extraction, and Quantification

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract: Dihydrocarvyl acetate, a p-menthane monoterpenoid ester, is a significant contributor to the aromatic profile of several commercial...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: Dihydrocarvyl acetate, a p-menthane monoterpenoid ester, is a significant contributor to the aromatic profile of several commercially important essential oils, particularly those from the Mentha genus. Its characteristic sweet, floral, and slightly minty aroma makes it a valuable component in the flavor and fragrance industries.[1][2][3] Beyond its sensory properties, interest in its potential biological activities necessitates a thorough understanding of its natural sourcing and efficient extraction for research and drug development purposes. This guide provides a detailed exploration of the primary natural sources of dihydrocarvyl acetate, the critical factors influencing its yield, and a comparative analysis of extraction and quantification methodologies. It is designed to equip researchers and scientists with the technical knowledge required to isolate and analyze this compound effectively.

Natural Sources and Chemotypic Variability

Dihydrocarvyl acetate is found as a minor to significant constituent in the essential oils of various aromatic plants. The primary and most commercially relevant sources belong to the Mentha (Mint) genus.

Primary Natural Sources:

  • Mentha spicata (Spearmint): This is the most notable source of dihydrocarvyl acetate.[4][5][6] However, the chemical composition of M. spicata essential oil exhibits significant variation, leading to the classification of different chemotypes. While the most common chemotype is rich in carvone, other varieties can produce oil with notable concentrations of dihydrocarvyl acetate.[7][8] For instance, some spearmint oils may contain dihydrocarvyl acetate in ranges from 1.5% to 4.0%.[9][10]

  • Other Mentha Species: Various other mint species and hybrids have been reported to contain dihydrocarvyl acetate.[1]

  • Other Botanical Sources: The compound has also been identified in other plants, such as celery (Apium graveolens), though typically in lower concentrations compared to spearmint.[1][3]

The concentration of dihydrocarvyl acetate and the overall essential oil yield are not static; they are influenced by a multitude of factors, making the selection of plant material a critical first step in any extraction protocol.

Table 1: Reported Concentrations of Dihydrocarvyl Acetate in Select Natural Sources

Botanical Source Plant Part Dihydrocarvyl Acetate Concentration (% of Essential Oil) Reference
Mentha spicata (Spearmint) Whole Plant / Leaves 1.7% [9]
Mentha spicata (Spearmint) Flowering Tops and Leaves 1.5% - 4.0% [10]
Mentha gracilis (Scotch Spearmint) Leaves 0.17% [11]

| Celery (Apium graveolens) | Plant | Reported as present |[1] |

Causality of Yield Variation: Endogenous and Exogenous Factors

Understanding the variables that control the concentration of target molecules is fundamental to achieving reproducible and high-yield extractions.

  • Genetic and Developmental Factors (Endogenous): The specific cultivar or genetic strain of a plant is a primary determinant of its essential oil profile.[12] For example, within Mentha spicata, cultivars have been specifically bred for high carvone content, while others may naturally produce more dihydrocarvyl acetate.[13][14] Furthermore, the concentration of secondary metabolites changes throughout the plant's life cycle, with the highest yields of essential oils often occurring during the flowering stage.[15]

  • Environmental and Agronomic Factors (Exogenous): The environment in which the plant is grown significantly impacts its biochemistry. Factors such as soil composition, altitude, temperature, water availability, and sun exposure can alter both the total essential oil yield and its specific chemical composition.[12][15]

  • Post-Harvest Processing: The handling of plant material after harvesting is critical. The drying method, for instance, can affect the final composition of the essential oil. Shade-drying is often preferred to oven-drying at high temperatures, which can cause the degradation or volatilization of sensitive compounds.[16]

Extraction Methodologies: Principles and Protocols

The choice of extraction method is a trade-off between yield, purity, cost, and environmental impact. For a volatile ester like dihydrocarvyl acetate, several techniques are applicable.

Steam Distillation

This is the most traditional and widely used method for extracting essential oils from aromatic plants.

Principle of Causality: Steam distillation works by passing heated steam through the plant material. The high temperature of the steam causes the plant's cell walls to rupture, releasing the volatile essential oil. The oil components, including dihydrocarvyl acetate, are carried away with the steam. Upon cooling in a condenser, the steam and oil vapors turn back into liquid, and because the oil is immiscible with water, it can be easily separated.[17][18]

Experimental Protocol: Steam Distillation via Clevenger Apparatus

  • Preparation: Weigh approximately 100-200 g of air-dried and coarsely ground Mentha spicata leaves.[19]

  • Apparatus Setup: Place the plant material into a 2 L round-bottom flask. Add deionized water until the material is fully submerged (approx. 1 L).[19] Assemble a Clevenger-type apparatus according to the manufacturer's specifications.

  • Distillation: Heat the flask using a heating mantle to initiate boiling. Continue the distillation process for a period of 3-4 hours.[19][20] The volatile oils will co-distill with the water.

  • Collection: The condensed mixture of oil and water collects in the graduated separator arm of the Clevenger apparatus. The less dense essential oil will form a distinct layer above the water (hydrosol).

  • Isolation & Drying: After allowing the apparatus to cool, carefully collect the essential oil layer. To remove any residual water, dry the oil over anhydrous sodium sulfate.

  • Storage: Store the final essential oil in a sealed, amber glass vial at 4°C to prevent degradation from light and heat.[19]

Diagram 1: Steam Distillation Workflow

cluster_prep Preparation cluster_distill Distillation cluster_collect Collection cluster_post Post-Processing Plant Plant Material (Mentha spicata) Grind Grinding Plant->Grind Flask Flask with Water & Plant Grind->Flask Clevenger Clevenger Apparatus Flask->Clevenger Condenser Condensation Clevenger->Condenser Heat Heating Mantle Heat->Flask Separator Oil/Water Separation Condenser->Separator EO Essential Oil Separator->EO Drying Drying (Anhydrous Na2SO4) Storage Storage (4°C, Dark Vial) Drying->Storage EO->Drying

Caption: Workflow for essential oil extraction using steam distillation.

Solvent Extraction (Soxhlet)

Solvent extraction can be used to isolate a broader range of compounds, including less volatile ones, compared to steam distillation.

Principle of Causality: This method relies on the differential solubility of dihydrocarvyl acetate in a specific organic solvent. The plant material is placed in a thimble, and a heated solvent is continuously cycled through it. The target compound dissolves into the hot solvent. The solvent is then evaporated, leaving behind a concentrated extract containing the compound of interest.

Experimental Protocol: Soxhlet Extraction

  • Preparation: Dry the mint leaves at a low temperature (e.g., 40°C) and grind them into a fine powder.[19]

  • Loading: Place approximately 20-30 g of the powdered plant material into a cellulose thimble.

  • Apparatus Setup: Place the thimble inside the main chamber of a Soxhlet extractor. Add a suitable solvent (e.g., n-hexane or ethanol) to the round-bottom flask and assemble the apparatus with a condenser.[17][19]

  • Extraction: Heat the flask to the boiling point of the solvent. Allow the extraction to proceed for 6-8 hours as the solvent continuously cycles through the plant material.[19]

  • Solvent Removal: After the extraction is complete, concentrate the solvent-extract mixture using a rotary evaporator under reduced pressure to remove the solvent.

  • Final Product: The result is a crude, often waxy or resinous extract. This extract can be used for analysis or undergo further purification steps.

Supercritical Fluid Extraction (SFE)

SFE is a modern, "green" extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent.

Principle of Causality: Above its critical temperature (31.1°C) and pressure (73.8 bar), CO₂ enters a supercritical state where it has properties of both a liquid and a gas. It can effuse through solids like a gas and dissolve materials like a liquid.[21] The solvating power of supercritical CO₂ can be finely tuned by adjusting pressure and temperature, allowing for selective extraction.[22] Adding a co-solvent, such as ethanol, can further increase its polarity and enhance the extraction of moderately polar compounds like esters.[23] After extraction, the pressure is released, and the CO₂ returns to a gaseous state, leaving behind a pure, solvent-free extract.[21][24]

General Protocol Parameters for Supercritical CO₂ Extraction

  • Preparation: The plant material is dried and ground to a consistent particle size to ensure efficient extraction.

  • Loading: The material is packed into an extraction vessel.

  • Parameterization: The system is pressurized and heated. Typical parameters for monoterpenoids might range from 100-350 bar and 40-60°C.[22][23] A co-solvent like ethanol (e.g., 5-10%) may be added to the CO₂ flow to increase extraction efficiency.[23]

  • Extraction: Supercritical CO₂ is passed through the extraction vessel. The extract-laden fluid then flows into a separator vessel at a lower pressure, where the CO₂ vaporizes and the extract precipitates.

  • Collection: The solvent-free extract is collected from the separator. The CO₂ can be recycled back into the system.

Diagram 2: Supercritical Fluid Extraction (SFE) Process

CO2_Tank CO2 Tank (Liquid) Pump High-Pressure Pump CO2_Tank->Pump Heater Heater Pump->Heater Extractor Extraction Vessel (Plant Material) Heater->Extractor Separator Separator Extractor->Separator Product Solvent-Free Extract Separator->Product Recycle CO2 Recycle Separator->Recycle Gas Recycle->Pump Gas

Caption: Simplified schematic of a supercritical CO₂ extraction system.

Analytical Quantification

Accurate quantification of dihydrocarvyl acetate within the extracted essential oil is crucial for quality control and research. Gas chromatography is the standard analytical method.

Principle of Causality: Gas Chromatography (GC) separates volatile compounds based on their boiling points and affinity for a stationary phase within a capillary column. As the compounds exit the column at different times (retention times), they are detected. For quantification, a Flame Ionization Detector (FID) is commonly used due to its high sensitivity to hydrocarbons and wide linear range.[4] For definitive identification, a Mass Spectrometer (MS) is used as the detector, which fragments the molecules and provides a unique mass spectrum "fingerprint" for the compound.[25][26]

Experimental Protocol: Quantification by GC-FID

  • Standard Preparation: Prepare a stock solution of a certified (-)-dihydrocarvyl acetate reference standard (e.g., 10,000 µg/mL in hexane). From this stock, create a series of five calibration standards through serial dilution (e.g., 10, 25, 50, 100, 200 µg/mL).[4]

  • Sample Preparation: Accurately weigh approximately 50 mg of the extracted essential oil into a 10 mL volumetric flask. Dilute to the mark with hexane.[4] Filter the solution through a 0.45 µm syringe filter into a 2 mL GC vial.

  • GC-FID Analysis:

    • Injection: Inject 1 µL of each standard and the sample into the GC system.

    • Chromatographic Conditions (Typical):

      • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[19]

      • Carrier Gas: Helium or Nitrogen.[27]

      • Oven Program: Initial temperature 60°C (hold 2 min), ramp at 3°C/min to 240°C, hold for 5 min.[4]

      • Detector: FID at 250°C.

  • Data Analysis:

    • Calibration Curve: Plot the peak area of the dihydrocarvyl acetate standard against its concentration for the five calibration standards to generate a linear regression curve.

    • Quantification: Identify the dihydrocarvyl acetate peak in the sample chromatogram by its retention time. Use the peak area and the regression equation from the calibration curve to calculate its concentration in the injected sample.[4]

    • Final Calculation: Adjust the calculated concentration for the initial dilution to determine the final percentage (w/w) of dihydrocarvyl acetate in the essential oil.[4]

Diagram 3: Analytical Workflow for Quantification

cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing Oil Extracted Essential Oil Dilute_Sample Dilution & Filtration Oil->Dilute_Sample Standard Reference Standard Dilute_Standard Serial Dilution (Calibration Curve) Standard->Dilute_Standard GC GC-FID Injection & Separation Dilute_Sample->GC Dilute_Standard->GC Chromatogram Generate Chromatograms GC->Chromatogram Quant Calculate Concentration (% w/w) Chromatogram->Quant Cal_Curve Plot Calibration Curve Cal_Curve->Quant

Caption: Workflow for the quantification of dihydrocarvyl acetate.

References

  • THREE HOLISTIC RESEARCH CENTER. (n.d.). Spearmint.
  • ChemicalBook. (2026, January 13). (-)-DIHYDROCARVYL ACETATE | 20777-49-5.
  • ChemicalBook. (n.d.). (-)-DIHYDROCARVYL ACETATE CAS#: 20777-39-3.
  • Snoussi, M., et al. (2015). Mentha spicata Essential Oil: Chemical Composition, Antioxidant and Antibacterial Activities against Planktonic and Biofilm Cultures of Vibrio spp. Strains. Molecules.
  • The Good Scents Company. (n.d.). dihydrocarvyl acetate, 20777-49-5.
  • ContaminantDB. (2016). dihydrocarvyl acetate (chem005348).
  • PerfumersWorld. (n.d.). Dihydro Carvyl Acetate.
  • Kumar, D., et al. (2022). Variation in yield and essential oil composition of Mentha spicata cultivars. Indian Journal of Agricultural Sciences, 92(2), 245–8.
  • Qingying International Co., Ltd. (n.d.). SPEARMINT OIL M200-895261.
  • BenchChem. (2025). quantification of (-)-dihydrocarvyl acetate in plant extracts using GC-FID.
  • BenchChem. (2025). Application Note and Protocol for the Extraction of (-)-Dihydrocarvyl Acetate from Mint.
  • Singh, P., et al. (2019). Chemical Composition and Antioxidant Properties of Essential Oils from Peppermint, Native Spearmint and Scotch Spearmint. MDPI.
  • Royal Society of Chemistry. (2022, February 9).
  • Niksic, H., et al. (2018). Chemical characterization, antimicrobial and antioxidant properties of Mentha spicata L. (Lamiaceae) essential oil. Bulletin of the Chemists and Technologists of Bosnia and Herzegovina, 50, 43-48.
  • Kumar, D., et al. (2022). Variation in yield and essential oil composition of Mentha spicata cultivars.
  • Academia.edu. (n.d.). Other factors affecting yield and composition of essential oil.
  • MedchemExpress.com. (n.d.). (-)-Dihydrocarvyl acetate | Natural Product.
  • ResearchGate. (n.d.). Bioactive properties of the aromatic molecules of spearmint (Mentha spicata L.) essential oil: a review | Request PDF.
  • Al-Hijazeen, M. (2018).
  • ResearchGate. (2024, November 7). Factors influencing yield, chemical composition and efficacy of essential oils.
  • Fraterworks. (n.d.). Dihydrocarvyl Acetate.
  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
  • areme. (2025, September 5). Key Factors Affecting the Quality of Essential Oil.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • R Discovery. (2022, January 1). Production of Valuable Compounds from Leaves by Supercritical CO2 Extraction.
  • Frontiers. (n.d.). Steps to achieve carvone-rich spearmint (Mentha spicata L.) essential oil: a case study on the use of different distillation methods.
  • Martins, A., et al. (2021).
  • ResearchGate. (n.d.). Extraction Methods of Essential Oils From Herbs and Spices | Request PDF.
  • Razali, N. (2022). Towards Higher Oil Yield and Quality of Essential Oil Extracted from Aquilaria malaccensis Wood via the Subcritical Technique. PMC.
  • J&K Scientific. (2025, January 23). L-Dihydrocarvyl acetate, mixture of isomers | 20777-49-5.
  • ResearchGate. (n.d.). Supercritical CO2 extraction of compounds from different aerial parts of Senecio brasiliensis: Mathematical modeling and effects of parameters on extract quality | Request PDF.
  • Zengin, G., et al. (2022). Post-Distillation By-Products of Aromatic Plants from Lamiaceae Family as Rich Sources of Antioxidants and Enzyme Inhibitors. PMC.
  • IJRET. (2016, May 13). STUDIES ON REDUCTION OF EXTRACTION TIME OF SUPERCRITICAL CO2 TO SAVE ENERGY.
  • Zheljazkov, V. D., et al. (2014). Drying and Shade Effects on Spearmint Oil Yields and Composition. ASHS Journals.
  • YouTube. (2013, August 13). Supercritical CO2 extraction of cinnamon, coffee, and vanilla with dry ice.
  • Semantic Scholar. (2023, December 1). Steps to achieve carvone-rich spearmint (Mentha spicata L.) essential oil: a case study on the use of different distillation methods.
  • ATSDR. (n.d.). 6. analytical methods.
  • National Institute of Standards and Technology. (n.d.). Dihydrocarvyl acetate - the NIST WebBook.
  • SCBT. (n.d.). (-)-Dihydrocarvyl acetate | CAS 20777-49-5.
  • Lirias. (2024, September 7). The optimization and validation of a gas chromatography-mass spectrometry method to analyze the concentration of acetate.

Sources

Exploratory

Predictive Toxicology and Metabolic Convergence: A Comprehensive Safety Assessment of Dihydrocarvyl Acetate

Executive Overview Dihydrocarvyl acetate (CAS: 20777-49-5; FEMA: 2380; JECFA: 379) is an alicyclic monoterpenoid ester widely utilized as a flavoring agent and fragrance ingredient, imparting minty, floral, and camphoreo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

Dihydrocarvyl acetate (CAS: 20777-49-5; FEMA: 2380; JECFA: 379) is an alicyclic monoterpenoid ester widely utilized as a flavoring agent and fragrance ingredient, imparting minty, floral, and camphoreous notes[1][2]. In modern drug development and consumer product formulation, assessing the safety of volatile organic compounds requires moving beyond rudimentary in vivo testing toward predictive, metabolism-based risk assessments.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the Research Institute for Fragrance Materials (RIFM) have established that dihydrocarvyl acetate presents no safety concern at current intake levels[3][4][5]. This technical guide deconstructs the toxicological profile of dihydrocarvyl acetate, emphasizing the causality of its safety through the lens of metabolic convergence, read-across methodologies, and the Threshold of Toxicological Concern (TTC).

Toxicokinetics and Metabolic Convergence

The foundational premise of dihydrocarvyl acetate's safety lies in its predictable toxicokinetics. As an alicyclic ester, it does not persist in systemic circulation.

Causality of Low Toxicity: Upon oral or dermal absorption, dihydrocarvyl acetate is rapidly and completely hydrolyzed by ubiquitous carboxylesterases in the intestinal mucosa, blood, and liver[6]. This enzymatic cleavage yields two primary metabolites: dihydrocarveol and acetic acid. Because the parent compound is transient, its systemic toxicity profile is virtually identical to its metabolites. Dihydrocarveol undergoes Phase II conjugation (primarily glucuronidation) and is rapidly excreted in the urine, preventing bioaccumulation[6]. Acetic acid seamlessly enters the endogenous tricarboxylic acid (TCA) cycle for energy metabolism.

Metabolism DCA Dihydrocarvyl Acetate (Parent Ester) Esterase Carboxylesterases (Hepatic/Intestinal Cleavage) DCA->Esterase Rapid Hydrolysis DHC Dihydrocarveol (Alicyclic Alcohol) Esterase->DHC AA Acetic Acid (Carboxylic Acid) Esterase->AA UGT UGT Enzymes (Phase II Glucuronidation) DHC->UGT Conjugation TCA TCA Cycle (Energy Metabolism) AA->TCA Oxidation Excretion Renal Excretion (Glucuronide Conjugates) UGT->Excretion Clearance

Fig 1. Metabolic convergence pathway of dihydrocarvyl acetate via esterase hydrolysis.

Comprehensive Toxicity Profile

Because of its rapid hydrolysis, the toxicological endpoints for dihydrocarvyl acetate are highly amenable to read-across evaluation using robust data from its metabolites or structurally analogous terpenoids[3][7].

  • Genotoxicity and Mutagenicity: Dihydrocarvyl acetate is devoid of structural alerts for DNA reactivity. Read-across data from dihydrocarveol and acetic acid confirm that the compound is not expected to be genotoxic or mutagenic in vitro or in vivo[3][7].

  • Repeated Dose Toxicity: Systemic toxicity following repeated exposure was evaluated using read-across from isopulegol and acetic acid. The calculated Margin of Exposure (MOE) exceeds 100, which is the standard threshold for establishing a lack of adverse systemic effects under current exposure scenarios[3][7].

  • Reproductive and Developmental Toxicity: In the absence of compound-specific multi-generation studies, reproductive and local respiratory toxicity endpoints were evaluated using the TTC framework. Dihydrocarvyl acetate is classified as a Cramer Class I material (simple structure, predictable metabolism). Exposure levels fall significantly below the TTC limits of 0.03 mg/kg/day for reproductive toxicity and 1.4 mg/day for respiratory toxicity, self-validating its safety without requiring novel animal testing[3][7].

  • Dermal Sensitization and Phototoxicity: Skin sensitization was assessed using read-across from the analog 4-methyl-8-methylenetricyclo[3.3.1.(3,7)]decan-2-yl acetate, establishing a No Expected Sensitization Induction Level (NESIL) of 2500 μg/cm²[3][7]. Furthermore, UV/Vis spectral analysis confirms the absence of chromophores capable of absorbing light in the 290–700 nm range, rendering the compound non-phototoxic and non-photoallergenic[3][7].

Quantitative Toxicological Endpoints Summary
EndpointValue / ClassificationEvaluation Method / SourceSafety Conclusion
Genotoxicity NegativeRead-across (Dihydrocarveol, Acetic acid)No safety concern[3]
Repeated Dose Toxicity MOE > 100Read-across (Isopulegol, Acetic acid)No safety concern[3]
Reproductive Toxicity Exposure < 0.03 mg/kg/dayTTC (Cramer Class I)Below threshold of concern[7]
Respiratory Toxicity Exposure < 1.4 mg/dayTTC (Cramer Class I)Below threshold of concern[7]
Dermal Sensitization NESIL = 2500 μg/cm²Read-across (Analog CAS 122760-85-4)Low sensitization potential[3]
Phototoxicity NegativeUV/Vis Spectral AnalysisNo photoallergenic potential[7]
Environmental (PBT) PEC/PNEC < 1IFRA Environmental StandardsNot persistent/bioaccumulative[3]

Experimental Workflows and Safety Assessment Protocols

To ensure scientific integrity, risk assessments must function as self-validating systems. The following protocols detail the methodologies used to derive the safety parameters for dihydrocarvyl acetate.

Protocol 1: In Silico Read-Across and MOE Calculation Workflow

This protocol establishes systemic safety by leveraging metabolic convergence.

  • Structural and Metabolic Profiling: Map the target compound (dihydrocarvyl acetate) using OECD QSAR Toolbox to identify primary metabolic pathways (e.g., carboxylesterase-mediated cleavage).

  • Analog Selection: Identify structural analogs with robust toxicological datasets. Causality Check: Analogs (e.g., isopulegol) must share the same structural core and metabolic fate to ensure the read-across is biologically plausible.

  • Point of Departure (PoD) Determination: Extract the No-Observed-Adverse-Effect-Level (NOAEL) from the in vivo repeated-dose toxicity studies of the selected analog.

  • Systemic Exposure Estimation: Calculate the daily human exposure based on maximum use levels in specific product categories (e.g., flavoring or fragrance).

  • Margin of Exposure (MOE) Calculation: Divide the analog NOAEL by the estimated human exposure.

    • Validation Step: An MOE > 100 self-validates the safety of the compound, accounting for a 10x factor for inter-species differences and a 10x factor for intra-species variability.

Protocol 2: Dermal Sensitization Quantitative Risk Assessment (QRA)
  • Hazard Identification: Utilize historical Local Lymph Node Assay (LLNA) or Human Repeat Insult Patch Test (HRIPT) data from a valid structural analog to establish the NESIL (2500 μg/cm² for dihydrocarvyl acetate).

  • Sensitization Assessment Factor (SAF) Application: Apply SAFs to the NESIL to account for inter-individual variability, vehicle matrix effects, and usage patterns.

  • Acceptable Exposure Level (AEL) Calculation: Divide the NESIL by the total SAF to determine the AEL for specific product types (e.g., fine fragrance vs. wash-off products).

  • Consumer Exposure Level (CEL) Determination: Calculate the CEL based on the concentration of the ingredient in the finished product and the application dose per cm² of skin.

  • Risk Characterization: Compare CEL against AEL.

    • Validation Step: If CEL < AEL, the formulation is validated as safe against dermal sensitization induction.

SafetyWorkflow Start Target: Dihydrocarvyl Acetate Class Cramer Classification (Class I) Start->Class ReadAcross Analog Identification (Isopulegol, Acetic Acid) Start->ReadAcross Fill Data Gaps TTC TTC Threshold Verification (< 0.03 mg/kg/day) Class->TTC Exposure < Threshold ReproTox Reproductive/Respiratory Tox (Cleared via TTC) TTC->ReproTox GenTox Genotoxicity Evaluation (Negative via Analogs) ReadAcross->GenTox Structural Similarity Sensitization Dermal Sensitization (NESIL = 2500 μg/cm²) ReadAcross->Sensitization Analog Data Conclusion Safety Conclusion: No Safety Concern GenTox->Conclusion ReproTox->Conclusion Sensitization->Conclusion

Fig 2. RIFM safety assessment decision tree utilizing read-across and TTC methodologies.

Conclusion

The safety assessment of dihydrocarvyl acetate exemplifies the modern toxicological paradigm: leveraging metabolic convergence, robust read-across analogs, and TTC frameworks to establish safety without redundant animal testing. With an MOE > 100, a high NESIL for sensitization, and rapid metabolic clearance, dihydrocarvyl acetate maintains a highly favorable toxicity profile suitable for continued use in consumer, food, and pharmaceutical applications[3][5][7].

References

  • [1] DIHYDROCARVYL ACETATE | FEMA - Flavor and Extract Manufacturers Association: Safety Assessment Source: femaflavor.org URL:1

  • [3] RIFM fragrance ingredient safety assessment, dihydrocarvyl acetate, CAS Registry Number 20777-49-5 Source: PubMed / nih.gov (Food and Chemical Toxicology) URL:3

  • [4] Dihydrocarvyl acetate | C12H20O2 | CID 30248 - PubChem Source: PubChem / nih.gov URL:4

  • [5] JECFA Evaluations - DIHYDROCARVYL ACETATE Source: inchem.org URL:5

  • [2] dihydrocarvyl acetate, 20777-49-5 Source: The Good Scents Company URL:2

  • [6] 944. Carvone and structurally related substances (WHO Food Additives Series 42) Source: inchem.org URL:6

  • [7] RIFM fragrance ingredient safety assessment, dihydrocarvyl acetate, CAS Registry Number 20777-49-5 (AGRIS) Source: FAO AGRIS URL:7

Sources

Foundational

Stereochemistry and isomeric forms of dihydrocarvyl acetate

An In-depth Technical Guide to the Stereochemistry and Isomeric Forms of Dihydrocarvyl Acetate Abstract Dihydrocarvyl acetate, a p-menthane monoterpenoid acetate ester, is a molecule of significant interest in the flavor...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Stereochemistry and Isomeric Forms of Dihydrocarvyl Acetate

Abstract

Dihydrocarvyl acetate, a p-menthane monoterpenoid acetate ester, is a molecule of significant interest in the flavor, fragrance, and pharmaceutical industries.[1][2] Its utility is not merely defined by its chemical formula, C₁₂H₂₀O₂, but is intricately linked to its complex stereochemistry. The molecule possesses three stereogenic centers, giving rise to eight possible stereoisomers. Each of these isomers can exhibit unique sensory and biological properties. This technical guide provides an in-depth exploration of the isomeric forms of dihydrocarvyl acetate, focusing on the stereocontrolled synthesis of its precursor, dihydrocarveol, and the subsequent analytical characterization. We will dissect the causal relationships behind synthetic strategies, present validated experimental protocols, and offer insights for researchers in drug development and chemical synthesis.

The Foundation: Understanding the Stereoisomers of Dihydrocarvyl Acetate

Dihydrocarvyl acetate's structure is built upon a p-menthane backbone, with stereocenters at carbons C1, C2, and C5 of the cyclohexane ring. This results in a total of 2³ = 8 stereoisomers, which exist as four pairs of enantiomers.

The stereochemistry of the final acetate ester is directly inherited from its parent alcohol, dihydrocarveol. The reduction of the readily available chiral building blocks, (+)-(R)-carvone and (-)-(S)-carvone, can lead to four diastereomeric alcohols: dihydrocarveol, isodihydrocarveol, neodihydrocarveol, and neoisodihydrocarveol.[3][4] Each of these diastereomers is chiral and exists as a pair of enantiomers.

The acetylation of the hydroxyl group does not affect the existing stereocenters, meaning that the stereochemical composition of the dihydrocarveol starting material dictates the isomeric form of the resulting dihydrocarvyl acetate.

Stereoisomers R_Carvone (+)-(R)-Carvone DHC Dihydrocarveol R_Carvone->DHC Reduction isoDHC Isodihydrocarveol R_Carvone->isoDHC Reduction neoDHC Neodihydrocarveol R_Carvone->neoDHC Reduction neoisoDHC Neoisodihydrocarveol R_Carvone->neoisoDHC Reduction S_Carvone (-)-(S)-Carvone S_Carvone->DHC Reduction S_Carvone->isoDHC Reduction S_Carvone->neoDHC Reduction S_Carvone->neoisoDHC Reduction DHCA Dihydrocarvyl Acetate DHC->DHCA Acetylation isoDHCA Isodihydrocarvyl Acetate isoDHC->isoDHCA Acetylation neoDHCA Neodihydrocarvyl Acetate neoDHC->neoDHCA Acetylation neoisoDHCA Neoisodihydrocarvyl Acetate neoisoDHC->neoisoDHCA Acetylation caption Isomeric Relationship Flowchart

Caption: Relationship between carvone precursors, dihydrocarveol diastereomers, and their corresponding acetates.

Synthesis and Stereocontrol: From Carvone to Dihydrocarvyl Acetate

The critical challenge in synthesizing a specific isomer of dihydrocarvyl acetate lies in the controlled reduction of carvone. The choice of methodology directly governs the diastereomeric and enantiomeric purity of the dihydrocarveol intermediate.

Chemical Reduction: A Path to Isomeric Mixtures

Conventional chemical reduction of carvone, for instance using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), typically results in a mixture of dihydrocarveol isomers.[5] These reagents are effective at reducing the carbonyl group but offer poor stereoselectivity at the three developing chiral centers. The resulting product is often a complex mixture of dihydrocarveol, isodihydrocarveol, and their corresponding stereoisomers, which necessitates challenging chromatographic separation.

Biocatalytic Reduction: The Key to Stereoselectivity

To overcome the limitations of chemical reduction, biocatalysis offers a powerful and precise alternative. Enzymes, particularly ene-reductases and ketoreductases (or whole-cell systems containing them), can exhibit exquisite stereoselectivity, enabling the synthesis of a single, desired stereoisomer in high purity.[1]

  • Mechanism of Control: The stereochemical outcome is determined by the specific enzymes used. An ene-reductase first reduces the carbon-carbon double bond of the α,β-unsaturated ketone in carvone. The resulting dihydrocarvone intermediate is then reduced by a ketoreductase to the corresponding alcohol. The inherent chirality of the enzyme's active site dictates the facial selectivity of hydride delivery to both the double bond and the carbonyl group, thus producing a specific stereoisomer. For example, the conversion of (-)-carvone by Aspergillus niger primarily yields (+)-neodihydrocarveol.[3][4]

  • Trustworthiness through Enzymatic Specificity: This chemoenzymatic approach is a self-validating system. The high fidelity of the enzymes ensures the production of the desired enantiomer with high purity, minimizing the need for extensive chiral purification of the final product.[1] The combination of a specific ene-reductase and ketoreductase is crucial for obtaining the target dihydrocarveol stereoisomer.[1]

Chemoenzymatic_Workflow Start (R)-Carvone (Substrate) Enzyme1 Step 1: Biocatalytic Reduction Ene-reductase (e.g., OYE1-W116A) + Ketoreductase (e.g., KRED-NADP-040) + NADPH Cofactor Start->Enzyme1 Intermediate (-)-Dihydrocarveol (Chiral Alcohol) Enzyme1->Intermediate Purify1 Purification (Silica Gel Chromatography) Intermediate->Purify1 Reagent Step 2: Chemical Acetylation Acetic Anhydride Pyridine, Anhydrous DCM Purify1->Reagent Product (-)-Dihydrocarvyl Acetate (Final Product) Reagent->Product Purify2 Purification (Optional) (Vacuum Distillation) Product->Purify2

Caption: Chemoenzymatic synthesis workflow for (-)-dihydrocarvyl acetate.

Acetylation: Preserving Chirality

The final step is the esterification of the stereochemically pure dihydrocarveol. This is typically achieved through acetylation using acetic anhydride and a base catalyst like pyridine.[1][6] This reaction is a standard procedure for acylating a secondary alcohol and, critically, it does not affect the stereochemistry at C1, C2, or C5.[7] Therefore, the enantiomeric and diastereomeric purity of the synthesized dihydrocarveol is directly transferred to the dihydrocarvyl acetate product.

Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis and analysis of dihydrocarvyl acetate, emphasizing stereochemical control.

Protocol 1: Enantioselective Synthesis of (-)-Dihydrocarvyl Acetate

This two-step chemoenzymatic process is adapted from established methods for producing enantiopure compounds.[1]

Step 1: Biocatalytic Reduction of (R)-Carvone to (-)-Dihydrocarveol

  • Rationale: This step leverages a dual-enzyme system to ensure high stereoselectivity, converting the achiral C=C and C=O bonds into specific chiral centers.

  • Materials: (R)-Carvone, Ene-reductase (e.g., OYE1-W116A), Ketoreductase (e.g., KRED-NADP-040), NADPH (cofactor), Isopropanol (co-solvent), Potassium phosphate buffer (pH 7.0).

  • Procedure:

    • In a buffered aqueous solution (potassium phosphate), create a suspension of the ene-reductase and ketoreductase enzymes (whole cells or isolated enzymes may be used).

    • Add the cofactor, NADPH.

    • Introduce (R)-carvone to the reaction mixture, potentially with a co-solvent like isopropanol to improve solubility.

    • Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation for 24-48 hours. Monitor the reaction progress using GC or TLC.

    • Upon completion, extract the product from the aqueous phase using an organic solvent (e.g., ethyl acetate).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude (-)-dihydrocarveol product via silica gel column chromatography.

Step 2: Synthesis of (-)-Dihydrocarvyl Acetate

  • Rationale: A standard esterification that preserves the stereochemistry of the alcohol.

  • Materials: (-)-Dihydrocarveol (from Step 1), Acetic anhydride, Pyridine, Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve the purified (-)-dihydrocarveol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add pyridine, followed by the dropwise addition of acetic anhydride.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by slowly adding 1 M HCl.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude (-)-dihydrocarvyl acetate.

    • If required, further purify by vacuum distillation.

Protocol 2: Extraction from Natural Sources (e.g., Mint)
  • Rationale: To isolate the naturally occurring mixture of dihydrocarvyl acetate and other essential oil components for analytical purposes. Steam distillation is effective for volatile compounds.[8]

  • Materials: Fresh or dried mint leaves, deionized water, anhydrous sodium sulfate.

  • Procedure:

    • Place the mint leaves into a round-bottom flask with deionized water.

    • Assemble a Clevenger-type steam distillation apparatus.

    • Heat the flask to boil the water. Continue distillation for approximately 3 hours, allowing the steam to carry the volatile oils to the condenser.

    • Collect the condensed essential oil, which will separate from the aqueous hydrosol layer.

    • Carefully separate the oil layer and dry it over anhydrous sodium sulfate to remove residual water. The resulting oil can be analyzed by GC-MS.

Analytical Characterization and Data

The separation and identification of dihydrocarvyl acetate isomers rely on chromatographic and spectroscopic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for both qualitative and quantitative analysis. The different diastereomers will have distinct retention times on a suitable capillary column, allowing for their separation. The mass spectrometer provides fragmentation patterns that confirm the identity and molecular weight (196.29 g/mol ) of the compounds.[9][10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the isomers, although distinguishing between diastereomers often requires advanced 2D NMR techniques and comparison with reference spectra.[9]

Table 1: Physical and Quantitative Data for Dihydrocarvyl Acetate

PropertyValueSource(s)
Molecular FormulaC₁₂H₂₀O₂[2][12]
Molecular Weight196.29 g/mol [9][10][12]
AppearanceColorless to pale yellow liquid[2][13]
Boiling Point232-234 °C (lit.)[2][14]
Density (20 °C)~0.947 g/mL (lit.)[14]
Refractive Index (n20/D)~1.458 - 1.463[2]
FEMA Number2380[9][14]

Conclusion

The stereochemistry of dihydrocarvyl acetate is a defining feature that dictates its physical, sensory, and biological properties. While classical chemical synthesis often leads to complex isomeric mixtures, modern chemoenzymatic strategies provide a robust and highly selective pathway to stereochemically pure isomers. By carefully selecting biocatalysts for the initial reduction of carvone, researchers can exert precise control over the formation of the chiral dihydrocarveol precursor. The subsequent acetylation reliably preserves this stereochemistry, yielding the target dihydrocarvyl acetate isomer with high fidelity. The protocols and analytical methods detailed in this guide provide a validated framework for the synthesis and characterization of these valuable chiral molecules, empowering further research in drug discovery and materials science.

References

  • Application Notes & Protocols: Enantioselective Synthesis of (-)-Dihydrocarveyl Acetate. Benchchem.
  • van der Werf, M. J., van der Schaft, P. H., & de Bont, J. A. (2000). Metabolism of carveol and dihydrocarveol in Rhodococcus erythropolis DCL14. PubMed.
  • Noma, Y., & Nonomura, S. (1974). Conversion of (-)-Carvone and (+)-Carvone by a Strain of Aspergillus niger. J-Stage.
  • DIHYDROCARVEOL | 619-01-2. ChemicalBook.
  • DIHYDROCARVYL ACETATE, (+/-)-. gsrs.
  • Noma, Y., & Nonomura, S. (1974). Conversion of (-)-Carvone and (+)-Carvone by a Strain of Aspergillus niger. Agricultural and Biological Chemistry, 38(4), 741-744.
  • Carvone and structurally related substances (WHO Food Additives Series 42). INCHEM.
  • Dihydrocarvyl acetate | C12H20O2 | CID 30248. PubChem - NIH.
  • L-Dihydrocarvyl acetate, mixture of isomers. Chem-Impex.
  • Dihydrocarvyl acetate, (+-)- | C12H20O2 | CID 23619656. PubChem.
  • Dihydrocarvyl acetate. NIST WebBook.
  • L-Dihydrocarvyl acetate, mixture of isomers | 20777-49-5. J&K Scientific.
  • dihydrocarvyl acetate (chem005348). ContaminantDB.
  • L -Dihydrocarvyl acetate mixture of isomers, = 95 20777-49-5. Sigma-Aldrich.
  • Dihydrocarvyl acetate. NIST Chemistry WebBook.
  • CAS#:20405-60-1 | (+)-dihydrocarvyl acetate, mixture of isomers. Chemsrc.
  • Dihydrocarvyl acetate. SpectraBase.
  • Application Note and Protocol for the Extraction of (-)-Dihydrocarvyl Acetate from Mint. Benchchem.
  • (-)-DIHYDROCARVYL ACETATE | 20777-49-5. ChemicalBook.
  • (-)-DIHYDROCARVYL ACETATE 20777-49-5. Guidechem.
  • (-)-Dihydrocarvyl acetate | CAS 20777-49-5. Santa Cruz Biotechnology.
  • L -Dihydrocarvyl acetate mixture of isomers, = 95 20777-49-5. Sigma-Aldrich.
  • dihydrocarvyl acetate, 20777-49-5. The Good Scents Company.
  • Günther, A., et al. (2024). Acetylation of Oleanolic Acid Dimers as a Method of Synthesis of Powerful Cytotoxic Agents. Molecules, 29(10), 2329.

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Protocols & Analytical Methods

Method

Application Notes: A Comprehensive Protocol for the Synthesis of Dihydrocarvyl Acetate

Abstract This document provides a detailed, robust protocol for the synthesis of dihydrocarvyl acetate via the esterification of dihydrocarveol. Dihydrocarvyl acetate is a valuable monoterpenoid acetate ester utilized ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed, robust protocol for the synthesis of dihydrocarvyl acetate via the esterification of dihydrocarveol. Dihydrocarvyl acetate is a valuable monoterpenoid acetate ester utilized extensively in the flavor and fragrance industries for its sweet, floral, and slightly minty aroma profile.[1][2][3][4] As a chiral molecule, it also serves as a key intermediate in the asymmetric synthesis of complex natural products.[5] This guide is designed for researchers and professionals in organic synthesis and drug development, offering a comprehensive walkthrough of the reaction mechanism, a step-by-step experimental procedure, purification techniques, and methods for product characterization. The causality behind critical experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic pathway.

Introduction and Synthetic Rationale

The conversion of alcohols to esters, or esterification, is a fundamental transformation in organic chemistry. The target molecule, dihydrocarvyl acetate, is synthesized by the acetylation of the secondary alcohol, dihydrocarveol.[4][6] This process involves the introduction of an acetyl group (CH₃CO-) onto the hydroxyl moiety of dihydrocarveol.

The chosen method employs acetic anhydride as the acetylating agent and pyridine as a base catalyst in an anhydrous solvent. This combination is highly effective for several reasons:

  • Activation of the Electrophile: Pyridine, a nucleophilic catalyst, reacts with acetic anhydride to form a highly reactive acetylpyridinium ion intermediate. This intermediate is a much more potent electrophile than acetic anhydride itself, facilitating a more rapid reaction with the relatively weak nucleophile, dihydrocarveol.

  • Enhanced Nucleophilicity of the Alcohol: The basic nature of pyridine allows it to deprotonate the hydroxyl group of dihydrocarveol, increasing its nucleophilicity and promoting its attack on the acetylating agent.

  • Reaction Equilibrium: The reaction produces one equivalent of acetic acid as a byproduct. Pyridine neutralizes this acid, forming pyridinium acetate. This acid scavenging prevents potential side reactions and drives the equilibrium towards the formation of the desired ester product, in accordance with Le Châtelier's principle.

The overall transformation is illustrated in the reaction scheme below:

Figure 1: Overall Reaction Scheme

Chemical reaction showing Dihydrocarveol reacting with Acetic Anhydride in the presence of Pyridine to form Dihydrocarvyl Acetate and Acetic Acid.

Experimental Protocol

This protocol details a standard laboratory-scale synthesis. All operations involving volatile, corrosive, or flammable reagents must be performed within a certified chemical fume hood.

Materials and Equipment

Table 1: Reagent and Material List

Reagent/MaterialGradeSupplier (Example)
Dihydrocarveol (mixture of isomers)≥95%Sigma-Aldrich
Acetic AnhydrideReagent Grade, ≥98%Fisher Scientific
PyridineAnhydrous, 99.8%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%VWR
Hydrochloric Acid (HCl)1 M aqueous solutionLabChem
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution-
Brine (NaCl)Saturated aqueous solution-
Magnesium Sulfate (MgSO₄)Anhydrous-
Equipment
Round-bottom flask (100 mL)Glass-Col
Magnetic stirrer and stir barVWR
Ice bath-
Dropping funnel-
Condenser and inert gas inlet (N₂/Ar)-
Separatory funnel (250 mL)-
Rotary evaporatorHeidolph
Standard laboratory glassware-
Synthesis Workflow Diagram

The following diagram outlines the complete workflow from reaction setup to the isolation of the crude product.

G cluster_reaction Reaction Phase cluster_workup Aqueous Workup cluster_isolation Product Isolation A 1. Dissolve Dihydrocarveol in anhydrous DCM under N₂ B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add Pyridine B->C D 4. Add Acetic Anhydride (Dropwise) C->D E 5. Warm to RT & Stir (2-4 hours) D->E F 6. Quench with 1 M HCl E->F G 7. Transfer to Separatory Funnel F->G H 8. Wash with 1 M HCl G->H I 9. Wash with sat. NaHCO₃ H->I J 10. Wash with Brine I->J K 11. Dry Organic Layer (Anhydrous MgSO₄) J->K L 12. Filter K->L M 13. Concentrate (Rotary Evaporator) L->M N Crude Dihydrocarvyl Acetate M->N

Caption: Experimental workflow for the synthesis of dihydrocarvyl acetate.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve dihydrocarveol (e.g., 5.0 g) in anhydrous dichloromethane (DCM, 25 mL). Seal the flask and establish an inert atmosphere using a nitrogen or argon balloon.

  • Reagent Addition: Cool the flask in an ice bath to 0 °C. With vigorous stirring, slowly add pyridine (1.5 equivalents). Subsequently, add acetic anhydride (1.5 equivalents) dropwise using a syringe or dropping funnel over 10-15 minutes. Causality Note: The exothermic reaction is controlled by cooling and slow addition, preventing potential side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours.[5]

  • Monitoring: The reaction's progress can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexane:Ethyl Acetate). The disappearance of the dihydrocarveol spot indicates the reaction is complete.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding 1 M HCl (20 mL) to the flask while it is still in the fume hood.

  • Aqueous Workup: Transfer the mixture to a 250 mL separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL). Purpose: To remove pyridine by forming the water-soluble pyridinium hydrochloride salt.

    • Next, wash with a saturated sodium bicarbonate solution (2 x 20 mL) until gas evolution ceases. Purpose: To neutralize any remaining acetic acid and unreacted acetic anhydride.

    • Finally, wash with brine (1 x 20 mL). Purpose: To remove the bulk of the dissolved water from the organic layer.

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude dihydrocarvyl acetate.[5]

Purification

The crude product is often of sufficient purity for many applications. However, for higher purity requirements, it can be purified by either:

  • Vacuum Distillation: Effective for larger scales, separating the product based on its boiling point.

  • Silica Gel Chromatography: Ideal for smaller scales or for removing closely related impurities. An eluent system of hexane and ethyl acetate is typically effective.

Data Presentation and Characterization

Stoichiometry

Table 2: Example Reagent Quantities for Synthesis

ReagentMol. Weight ( g/mol )Mass / VolumeMoles (mmol)Equivalents
Dihydrocarveol154.255.00 g32.411.0
Acetic Anhydride102.094.96 g (4.59 mL)48.621.5
Pyridine79.103.85 g (3.93 mL)48.621.5
Dichloromethane-25 mL--
Product Specifications

Table 3: Physical and Chemical Properties of Dihydrocarvyl Acetate

PropertyValue
Molecular Formula C₁₂H₂₀O₂[1][3]
Molecular Weight 196.29 g/mol [1][7]
Appearance Colorless to pale yellow liquid[1][3]
Boiling Point 232-234 °C (lit.)[1][4]
Refractive Index (n20/D) 1.458 - 1.463[1][7]
Odor Profile Sweet, floral, rosy, with a fresh minty-herbal lift[2]
Spectroscopic Confirmation

To confirm the identity and purity of the synthesized product, the following spectroscopic methods are recommended.

  • Infrared (IR) Spectroscopy: The most telling change is the appearance of a strong carbonyl (C=O) stretching band for the ester at approximately 1735 cm⁻¹. Concurrently, the broad O-H stretching band from the starting dihydrocarveol (around 3300-3500 cm⁻¹) should be absent in the final product spectrum.

  • ¹H NMR Spectroscopy: Successful acetylation is confirmed by the appearance of a sharp singlet at ~2.0 ppm, corresponding to the three protons of the newly introduced methyl group of the acetate moiety. Additionally, the proton on the carbon attached to the oxygen (the C-H of the original C-OH) will shift downfield compared to the starting material.

  • ¹³C NMR Spectroscopy: The product spectrum will show two key new signals: a peak for the carbonyl carbon of the ester at ~170 ppm and a peak for the methyl carbon of the acetyl group at ~21 ppm.[8][9] The carbon bearing the ester will also show a downfield shift.

Safety Precautions

Adherence to safety protocols is paramount during this synthesis.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile is acceptable for incidental contact, but butyl or neoprene gloves are recommended for handling acetic anhydride).

  • Ventilation: All steps must be conducted in a well-ventilated chemical fume hood to avoid inhalation of hazardous vapors.

  • Reagent-Specific Hazards:

    • Acetic Anhydride: Flammable, corrosive, and a lachrymator. It causes severe skin burns and eye damage and can be fatal if inhaled.[10][11] It reacts violently with water.[11]

    • Pyridine: Flammable and toxic. It is harmful if swallowed, inhaled, or absorbed through the skin.

    • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

    • Hydrochloric Acid (1M): Corrosive. Avoid contact with skin and eyes.

  • Waste Disposal: All chemical waste, including aqueous washes and organic residues, must be disposed of in properly labeled hazardous waste containers according to institutional and local regulations.

References

  • Dihydro Carvyl Acetate. (n.d.). SBBLG. Retrieved March 25, 2026, from [Link]

  • Dihydro Carvyl Acetate. (n.d.). PerfumersWorld. Retrieved March 25, 2026, from [Link]

  • Dihydrocarvyl acetate. (n.d.). PubChem, National Institutes of Health. Retrieved March 25, 2026, from [Link]

  • Bradesi, P., Tomi, F., Terriaga, I., & Casanova, J. (1994). Identification of Dihydrocarveol Stereoisomers and Their Acetates Using Carbon-13 NMR Spectroscopy. Spectroscopy Letters, 27(7). Retrieved March 25, 2026, from [Link]

  • Dihydrocarvyl acetate, (+-)-. (n.d.). PubChem, National Institutes of Health. Retrieved March 25, 2026, from [Link]

  • Dihydrocarvyl acetate. (n.d.). SpectraBase. Retrieved March 25, 2026, from [Link]

  • Acetic Anhydride Hazard Summary. (n.d.). New Jersey Department of Health. Retrieved March 25, 2026, from [Link]

  • Safety data sheet. (n.d.). CPAChem. Retrieved March 25, 2026, from [Link]

  • (-)-DIHYDROCARVYL ACETATE. (n.d.). Chemdad. Retrieved March 25, 2026, from [Link]

  • dihydrocarvyl acetate. (n.d.). The Good Scents Company. Retrieved March 25, 2026, from [Link]

  • Dihydrocarvyl acetate. (n.d.). NIST WebBook, National Institute of Standards and Technology. Retrieved March 25, 2026, from [Link]

  • Material Safety Data Sheet Dihydrocarvyl acetate. (n.d.). Indenta Chemicals. Retrieved March 25, 2026, from [Link]

  • Acetylation Reaction Mechanism-Organic Chemistry. (2020, November 30). YouTube. Retrieved March 25, 2026, from [Link]

  • Dihydrocarveol, (+-)-. (n.d.). PubChem, National Institutes of Health. Retrieved March 25, 2026, from [Link]

  • Acetylation. (n.d.). Wikipedia. Retrieved March 25, 2026, from [Link]

  • Reaction of acetylation of salicylic acid. (n.d.). BYJU'S. Retrieved March 25, 2026, from [Link]

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Application

Application Notes and Protocols for the Formulation of Dihydrocarvyl Acetate in Topical Drug Delivery Systems

Introduction: Unlocking the Potential of Dihydrocarvyl Acetate for Topical Therapies Dihydrocarvyl acetate (DHCA), a p-menthane monoterpenoid ester, is a naturally occurring compound found in the essential oils of plants...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of Dihydrocarvyl Acetate for Topical Therapies

Dihydrocarvyl acetate (DHCA), a p-menthane monoterpenoid ester, is a naturally occurring compound found in the essential oils of plants such as spearmint (Mentha spicata)[1]. Traditionally utilized in the flavor and fragrance industries for its sweet, floral, and minty aroma, its physicochemical properties—notably its lipophilicity—suggest a potential for its application in topical and transdermal drug delivery. As a lipophilic molecule, DHCA is anticipated to partition effectively into the stratum corneum, the primary barrier of the skin. This characteristic makes it a candidate for development as a topical therapeutic agent or as a penetration enhancer for other active pharmaceutical ingredients (APIs).

However, the effective delivery of lipophilic compounds like DHCA into and through the skin presents significant formulation challenges. These include poor aqueous solubility, potential for skin irritation at high concentrations, and the need to ensure stability within a formulation. Advanced formulation strategies are therefore essential to overcome these hurdles and to develop stable, effective, and aesthetically pleasing topical products.

This comprehensive guide provides detailed application notes and protocols for the formulation of dihydrocarvyl acetate for topical delivery. We will explore various advanced formulation techniques, including nanoemulsions, microemulsions, and solid lipid nanoparticles (SLNs), providing the scientific rationale behind each approach and step-by-step methodologies for their preparation and characterization.

Physicochemical and Safety Profile of Dihydrocarvyl Acetate

A thorough understanding of the physicochemical and safety profile of DHCA is fundamental to the design of a successful topical formulation. The key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₂H₂₀O₂[2]
Molecular Weight 196.29 g/mol [2][3][4]
Appearance Clear, colorless to pale yellow liquid[2][5]
Odor Sweet, floral, rose-like, slightly minty[5]
Boiling Point 232-234 °C[2][5]
Density ~0.947 g/mL at 20°C[5]
Solubility Slightly soluble in water; soluble in alcohol and other organic solvents.[3][6]
logP (o/w) 3.5 - 3.724 (estimated)[3][4][7]
Safety Profile Reported as a skin irritant. Not expected to be genotoxic, phototoxic, or photoallergenic.[5][8][9]

The high logP value confirms the lipophilic nature of DHCA, which is a critical parameter influencing its interaction with the skin's lipid barrier. While beneficial for partitioning into the stratum corneum, this lipophilicity necessitates formulation strategies that can enhance its dispersion in aqueous-based topical systems and improve its overall bioavailability.

Part 1: Nano- and Micro-Scale Emulsion Systems for DHCA Delivery

Nanoemulsions and microemulsions are advanced, lipid-based systems that are particularly well-suited for the topical delivery of lipophilic drugs like DHCA[10][11][12][13]. These systems can enhance drug solubilization, improve skin permeation, and protect the active ingredient from degradation[14].

Scientific Rationale: Why Choose Emulsion-Based Systems?

The primary advantage of oil-in-water (o/w) nano- and microemulsions lies in their ability to encapsulate the lipophilic DHCA within the oil droplets, which are then dispersed in a continuous aqueous phase. This offers several benefits:

  • Enhanced Solubilization: DHCA is readily dissolved in the oil phase, overcoming its poor aqueous solubility.

  • Improved Skin Permeation: The small droplet size (typically <200 nm for nanoemulsions and <100 nm for microemulsions) provides a large surface area for drug release and absorption into the skin[9][10][11]. Furthermore, the surfactants and co-surfactants used in these formulations can act as penetration enhancers by fluidizing the lipids of the stratum corneum[13][15].

  • Enhanced Stability: Encapsulation within the oil droplets can protect DHCA from oxidative degradation.

  • Aesthetic Appeal: The resulting formulations are typically non-greasy and have a pleasant feel, which is important for patient compliance.

Formulation Components

The successful formulation of a DHCA nano- or microemulsion requires the careful selection of excipients.

ComponentExamplesRationale for Selection
Oil Phase Isopropyl myristate, Oleic acid, Medium-chain triglycerides (MCTs)DHCA will be dissolved in this phase. The chosen oil should have good solubilizing capacity for DHCA and be biocompatible and non-irritating. Natural oils can also act as penetration enhancers[16].
Surfactant(s) Polysorbate 80 (Tween 80), Sorbitan oleate (Span 80), LecithinThese amphiphilic molecules reduce the interfacial tension between the oil and water phases, allowing for the formation of small, stable droplets. Non-ionic surfactants are generally preferred for topical formulations due to their lower irritation potential[16][17]. A combination of high and low HLB surfactants is often used to improve stability[16][17].
Co-surfactant(s) Propylene glycol, Transcutol®, EthanolThese work in conjunction with the surfactant to further reduce interfacial tension and increase the flexibility of the interfacial film, which is crucial for the formation of microemulsions[9][16].
Aqueous Phase Purified water, Phosphate buffered saline (PBS)Forms the continuous phase of the o/w emulsion.
Experimental Protocol: Preparation of DHCA Nanoemulsion

This protocol describes the preparation of a DHCA-loaded nanoemulsion using a high-energy emulsification method (ultrasonication).

1.3.1 Materials and Equipment:

  • Dihydrocarvyl acetate (DHCA)

  • Isopropyl myristate (IPM)

  • Polysorbate 80 (Tween 80)

  • Propylene glycol

  • Purified water

  • Magnetic stirrer and stir bars

  • Probe sonicator

  • Analytical balance

  • Glass beakers and vials

1.3.2 Step-by-Step Procedure:

  • Preparation of the Oil Phase:

    • Accurately weigh the desired amount of DHCA and dissolve it in isopropyl myristate in a glass beaker.

    • Add Polysorbate 80 and propylene glycol to the oil phase.

    • Stir the mixture gently with a magnetic stirrer until a homogenous solution is formed.

  • Preparation of the Aqueous Phase:

    • In a separate beaker, measure the required volume of purified water.

  • Formation of the Coarse Emulsion:

    • Slowly add the oil phase to the aqueous phase while stirring at a moderate speed (e.g., 500 rpm) with a magnetic stirrer.

    • Continue stirring for 15-20 minutes to form a coarse emulsion.

  • Nano-emulsification (High-Energy Method):

    • Submerge the probe of the sonicator into the coarse emulsion.

    • Apply high-intensity ultrasound waves (e.g., 40% amplitude) for a specified period (e.g., 5-10 minutes) in a pulsed mode (e.g., 30 seconds on, 15 seconds off) to prevent overheating. The sonication process should be carried out in an ice bath.

    • The sonication process breaks down the large droplets of the coarse emulsion into nano-sized droplets.

  • Final Product:

    • The resulting nanoemulsion should be a translucent or milky-white liquid.

    • Store the nanoemulsion in a sealed glass vial at room temperature, protected from light.

Diagram of the Nanoemulsion Preparation Workflow:

G cluster_oil Oil Phase Preparation cluster_aqueous Aqueous Phase DHCA Dihydrocarvyl Acetate mix_oil Mix and Stir DHCA->mix_oil IPM Isopropyl Myristate IPM->mix_oil T80 Tween 80 T80->mix_oil PG Propylene Glycol PG->mix_oil coarse_emulsion Coarse Emulsion Formation (Magnetic Stirring) mix_oil->coarse_emulsion Slow Addition Water Purified Water Water->coarse_emulsion sonication Nano-emulsification (Probe Sonication) coarse_emulsion->sonication final_product DHCA Nanoemulsion sonication->final_product

Caption: Workflow for DHCA nanoemulsion preparation.

Characterization of DHCA Nanoemulsion

Thorough characterization is crucial to ensure the quality, stability, and efficacy of the formulation.

ParameterMethodRationale
Droplet Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Determines the average size and size distribution of the nanoemulsion droplets. A small droplet size and low PDI (<0.3) are desirable for good stability and skin penetration[18].
Zeta Potential Electrophoretic Light ScatteringMeasures the surface charge of the droplets. A high absolute zeta potential value (> ±30 mV) indicates good physical stability due to electrostatic repulsion between droplets[18].
pH Measurement pH meterThe pH of the formulation should be compatible with the skin (typically pH 4.5-6.0) to avoid irritation.
Viscosity Rheometer/ViscometerDetermines the flow properties of the nanoemulsion. For topical application, a suitable viscosity ensures ease of application and retention on the skin.
Drug Content and Encapsulation Efficiency HPLC or GC-FIDQuantifies the amount of DHCA in the formulation and the percentage of DHCA successfully encapsulated within the oil droplets.
Stability Studies Long-term and accelerated stability testingThe formulation is stored at different temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH) to assess its physical and chemical stability over time[19]. Parameters such as droplet size, PDI, zeta potential, and drug content are monitored.

Part 2: Solid Lipid Nanoparticles (SLNs) for Sustained DHCA Release

Solid Lipid Nanoparticles (SLNs) are an alternative to liquid-based systems, offering advantages in terms of controlled drug release and improved stability[2][20][21].

Scientific Rationale: The Merits of a Solid Core

SLNs are colloidal carriers where the liquid lipid (oil) of an emulsion is replaced by a solid lipid[2]. This solid matrix provides several benefits for DHCA delivery:

  • Controlled Release: The solid lipid core can provide a more sustained release of the encapsulated DHCA compared to liquid droplets.

  • Occlusive Effect: When applied to the skin, SLNs can form an occlusive film, which hydrates the stratum corneum and can enhance drug penetration[21][22].

  • Improved Stability: The solid matrix can better protect DHCA from chemical degradation.

Experimental Protocol: Preparation of DHCA-Loaded SLNs

This protocol outlines the preparation of SLNs using the hot homogenization followed by ultrasonication method.

2.2.1 Materials and Equipment:

  • Dihydrocarvyl acetate (DHCA)

  • Glyceryl monostearate (Solid Lipid)

  • Poloxamer 188 (Surfactant)

  • Purified water

  • Water bath

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Probe sonicator

  • Analytical balance

2.2.2 Step-by-Step Procedure:

  • Preparation of the Lipid Phase:

    • Melt the glyceryl monostearate in a beaker using a water bath at a temperature approximately 5-10°C above its melting point.

    • Dissolve the DHCA in the molten lipid.

  • Preparation of the Aqueous Phase:

    • Dissolve the Poloxamer 188 in purified water in a separate beaker and heat it to the same temperature as the lipid phase.

  • Hot Homogenization:

    • Add the hot aqueous phase to the molten lipid phase and immediately homogenize the mixture using a high-shear homogenizer for 5-10 minutes to form a coarse pre-emulsion.

  • Ultrasonication:

    • Immediately sonicate the hot pre-emulsion using a probe sonicator for 10-15 minutes to reduce the particle size to the nanometer range.

  • Cooling and Solidification:

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form the SLNs.

  • Final Product:

    • The final product is a milky-white dispersion of DHCA-loaded SLNs.

    • Store the SLN dispersion in a sealed vial at 4°C.

Diagram of the SLN Preparation Workflow:

G cluster_lipid Lipid Phase Preparation cluster_aqueous Aqueous Phase Preparation GMS Glyceryl Monostearate melt_lipid Melt GMS (> Melting Point) GMS->melt_lipid DHCA Dihydrocarvyl Acetate dissolve_dhca Dissolve DHCA DHCA->dissolve_dhca melt_lipid->dissolve_dhca homogenization Hot Homogenization (High-Shear) dissolve_dhca->homogenization Add Aqueous Phase Poloxamer Poloxamer 188 heat_aq Heat to same temp. Poloxamer->heat_aq Water Purified Water Water->heat_aq heat_aq->homogenization sonication Ultrasonication (Hot) homogenization->sonication cooling Cooling & Solidification (Ice Bath) sonication->cooling final_product DHCA-Loaded SLNs cooling->final_product

Caption: Workflow for DHCA-loaded SLN preparation.

Characterization of DHCA-Loaded SLNs

The characterization of SLNs involves similar techniques to those used for nanoemulsions, with some additions to assess the solid nature of the particles.

ParameterMethodRationale
Particle Size, PDI, and Zeta Potential Dynamic Light Scattering (DLS)As for nanoemulsions, these parameters are critical for stability and performance.
Morphology Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)To visualize the shape and surface of the nanoparticles.
Crystallinity and Polymorphism Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD)To confirm the solid state of the lipid core and to investigate any changes in its crystalline structure, which can affect drug loading and release.
Entrapment Efficiency and Drug Loading Ultracentrifugation followed by HPLC or GC-FIDTo separate the free DHCA from the encapsulated DHCA and quantify the amount of drug successfully incorporated into the SLNs.

Part 3: Analytical Quantification of Dihydrocarvyl Acetate

Accurate and reliable analytical methods are essential for quantifying DHCA in formulations and for conducting stability and skin permeation studies. Gas Chromatography with Flame Ionization Detection (GC-FID) is a highly suitable technique for this purpose due to the volatile nature of DHCA[1].

Protocol: Quantification of DHCA using GC-FID

3.1.1 Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Temperatures:

    • Injector: 250°C

    • Detector: 280°C

    • Oven: Temperature programmed (e.g., start at 80°C, hold for 2 min, ramp at 10°C/min to 220°C, hold for 5 min).

  • Injection Volume: 1 µL (split or splitless mode, depending on concentration).

3.1.2 Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of a certified DHCA reference standard in a suitable solvent (e.g., ethanol or hexane).

    • Perform serial dilutions to prepare a series of calibration standards covering the expected concentration range of the samples.

  • Sample Preparation (from formulation):

    • Accurately weigh a known amount of the DHCA formulation.

    • Dissolve and dilute the formulation in a suitable solvent to a final concentration within the calibration range.

    • The sample may require extraction (e.g., liquid-liquid extraction) to separate DHCA from interfering excipients.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared samples.

  • Quantification:

    • Identify the DHCA peak in the chromatogram based on its retention time compared to the standard.

    • Use the calibration curve to determine the concentration of DHCA in the injected sample.

    • Calculate the final concentration in the original formulation, accounting for all dilutions.

Part 4: Evaluation of Topical DHCA Formulations

In Vitro Drug Release Studies

These studies assess the rate at which DHCA is released from the formulation. A common method is the dialysis bag technique.

Protocol:

  • A known quantity of the DHCA formulation is placed in a dialysis bag with a specific molecular weight cut-off.

  • The bag is suspended in a receptor medium (e.g., phosphate buffer with a small percentage of ethanol to maintain sink conditions) at 32°C (to simulate skin surface temperature) with constant stirring.

  • At predetermined time intervals, aliquots of the receptor medium are withdrawn and replaced with fresh medium.

  • The concentration of DHCA in the aliquots is quantified using the established GC-FID method.

  • A cumulative release profile is plotted against time.

Ex Vivo Skin Permeation Studies

These studies provide crucial information on the ability of the formulation to deliver DHCA across the skin barrier.

Protocol:

  • Skin Preparation: Excised skin (e.g., porcine ear skin, which is a good model for human skin) is mounted on a Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Application: A known amount of the DHCA formulation is applied to the skin surface in the donor compartment.

  • Receptor Phase: The receptor compartment is filled with a suitable medium and maintained at 37°C.

  • Sampling: At regular intervals, samples are withdrawn from the receptor compartment and analyzed for DHCA content using GC-FID.

  • Data Analysis: The cumulative amount of DHCA permeated per unit area is plotted against time. The steady-state flux (Jss) and permeability coefficient (Kp) can be calculated from the linear portion of the curve.

Conclusion

The formulation of dihydrocarvyl acetate for topical drug delivery requires a systematic approach that leverages advanced drug delivery systems to overcome its lipophilicity and ensure its effective delivery into the skin. Nanoemulsions, microemulsions, and solid lipid nanoparticles represent promising strategies to enhance the solubility, stability, and skin permeation of DHCA. The protocols and characterization methods outlined in this guide provide a comprehensive framework for researchers and drug development professionals to explore the full therapeutic potential of this versatile monoterpenoid. Rigorous characterization and evaluation of these formulations are paramount to developing safe and effective topical products.

References

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  • Api, A. M., et al. (2021). RIFM fragrance ingredient safety assessment, dihydrocarvyl acetate, CAS Registry Number 20777-49-5. Food and Chemical Toxicology, 156, 112521. [Link]

  • PubChem. Dihydrocarvyl acetate, (+-)-. [Link]

  • The Good Scents Company. dihydrocarvyl acetate. [Link]

  • Indenta Chemicals. Material Safety Data Sheet Dihydrocarvyl acetate. [Link]

  • FAO AGRIS. RIFM fragrance ingredient safety assessment, dihydrocarvyl acetate, CAS Registry Number 20777-49-5. [Link]

  • MDPI. Nanoemulgels as Advanced Topical Drug Delivery Systems: Mechanistic Insights and Therapeutic Applications in Skin Disorders, Infections, Wound Healing, and Cancer. [Link]

  • Shakeel, F., et al. (2016). Topical Nano and Microemulsions for Skin Delivery. Current Pharmaceutical Design, 22(31), 4876-4887. [Link]

  • Pardeike, J., Hommoss, A., & Müller, R. H. (2009). Lipid nanoparticles (SLN, NLC) in cosmetic and pharmaceutical dermal products. International journal of pharmaceutics, 366(1-2), 170-184. [Link]

  • Souto, E. B., et al. (2022). Microemulsions and Nanoemulsions in Skin Drug Delivery. Pharmaceutics, 14(4), 798. [Link]

  • J-Stage. Terpene Composited Lipid Nanoparticles for Enhanced Dermal Delivery of All-trans-Retinoic Acids. [Link]

  • Montoto, E. C., et al. (2020). Characterization Methods for Nanoparticle–Skin Interactions: An Overview. Pharmaceutics, 12(10), 949. [Link]

  • Impactfactor. Lipophilic Drug Delivery Systems: Formulation and Performance. [Link]

  • OECD-HPV. LINALYL ACETATE CAS N°: 115-95-7. [Link]

  • Sengupta, P., & Chatterjee, B. (2017). Potential and future scope of nanoemulgel formulation for topical delivery of lipophilic drugs. International journal of pharmaceutics, 526(1-2), 485-499. [Link]

  • EMA. Stability testing of existing active substances and related finished products. [Link]

  • PubMed. Liposome formulations of hydrophobic drugs. [Link]

  • Zenodo. Development and optimization of solid lipid nanoparticles for transdermal drug delivery systems. [Link]

  • PubMed. Lipid nanoparticles for dermal drug delivery. [Link]

  • PubMed. Nanoemulsions as delivery systems for lipophilic drugs. [Link]

  • Paolino, D., et al. (2022). Design and development of topical liposomal formulations in a regulatory perspective. Journal of Controlled Release, 351, 482-496. [Link]

  • ResearchGate. Nano vesicular topical drug delivery system: Types, structural components, preparation techniques, and characterizations. [Link]

  • MDPI. Liposomal Formulations: A Recent Update. [Link]

  • Google Patents.
  • Liposomal Technology in Drug Formulations: Enhancing Therapeutic Efficacy and Safety. [Link]

  • Silva, A. C., et al. (2014). Overcoming the cutaneous barrier with microemulsions. Current pharmaceutical design, 20(3), 443-457. [Link]

  • Al-Adhami, M. I. M., et al. (2023). Exploring the Versatility of Microemulsions in Cutaneous Drug Delivery: Opportunities and Challenges. Pharmaceutics, 15(7), 1870. [Link]

  • Liposomal Formulation for Dermal and Transdermal Drug Delivery: Past, Present and Future. [Link]

  • Science.gov. linalool linalyl acetate: Topics by Science.gov. [Link]

  • MDPI. Special Issue : Advances in Characterization Methods for Drug Delivery Systems. [Link]

  • PubMed. Advances in Characterization of Transdermal and Topical Products using Texture Analyzer Systems. [Link]

  • ResearchGate. Strategies to improve solubility and bioavailability of lipophilic drugs. [Link]

  • ResearchGate. Main factor affecting the choice of excipients for nanoemulsion. [Link]

  • Journal of Neonatal Surgery. A Promising Approach To Deliver Lipophilic Drug Candidate: Microemulsion Based Drug Delivery. [Link]

  • Ataman Kimya. LINALYL ACETATE. [Link]

  • Semantic Scholar. Emulsion forming drug delivery system for lipophilic drugs. [Link]

  • Choudhury, H., et al. (2017). Recent Update on Nanoemulgel as Topical Drug Delivery System. Journal of Pharmaceutical Sciences, 106(7), 1736-1751. [Link]

  • Rai, V. K., et al. (2022). A combination of linalool and linalyl acetate synergistically alleviates imiquimod-induced psoriasis-like skin inflammation in BALB/c mice. Frontiers in Pharmacology, 13, 959320. [Link]

  • ResearchGate. Pharmacokinetics of linalool and linalyl acetate, the two main constituents of silexan, an essential oil from Lavandula angustifolia flowers, in rats. [Link]

  • MDPI. Preparation and Characterization of a Topical Delivery System for Nanoemulsions Using a Composite Film of Pectin and Tapioca. [Link]

Sources

Method

Isolation of dihydrocarvyl acetate using fractional distillation

Application Note: High-Purity Isolation of Dihydrocarvyl Acetate via Vacuum Fractional Distillation Introduction & Scientific Rationale Dihydrocarvyl acetate is a high-value monoterpenoid ester, essential for imparting d...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Purity Isolation of Dihydrocarvyl Acetate via Vacuum Fractional Distillation

Introduction & Scientific Rationale

Dihydrocarvyl acetate is a high-value monoterpenoid ester, essential for imparting distinct sweet, herbaceous notes in the flavor and fragrance industry (specifically spearmint profiles) and serving as a chiral intermediate in pharmaceutical synthesis[1][2]. Whether extracted from botanical sources like Mentha spicata or synthesized via the chemoenzymatic reduction and acetylation of (R)-carvone[1], the resulting crude mixture is highly complex. It typically contains unreacted starting materials, structurally analogous isomers (e.g., l-carvyl acetate, d-dihydrocarveol), and other volatile monoterpenes[3].

Because these terpenoid isomers possess nearly identical molecular weights and polarities, standard purification methods like simple distillation or basic solvent extraction are insufficient. This application note details a robust, self-validating protocol for the isolation of dihydrocarvyl acetate using vacuum fractional distillation . By controlling thermodynamic variables and utilizing high-efficiency column packing, researchers can achieve >98% purity while preventing the thermal degradation inherent to terpenoids.

Physicochemical Data & Distillation Parameters

The core challenge in distilling dihydrocarvyl acetate is its high atmospheric boiling point (209.0 °C)[4]. Exposing monoterpenoids to temperatures exceeding 150 °C for prolonged periods induces ester cleavage, thermal isomerization, and polymerization.

To bypass this thermal degradation, the system pressure must be drastically reduced. Operating at a high vacuum (e.g., 1.0 mmHg) lowers the boiling point of dihydrocarvyl acetate to approximately 75–85 °C, preserving the structural integrity of the molecule. Furthermore, separating dihydrocarvyl acetate from its close-boiling analog, carvyl acetate, requires a distillation column with high resolving power—specifically, a packed column yielding at least 12 theoretical plates[3].

Table 1: Physicochemical Properties & Distillation Causality

PropertyValueCausality / Impact on Distillation Design
Molecular Formula C₁₂H₂₀O₂Determines molecular weight (196.29 g/mol ) and baseline volatility.
Boiling Point (760 mmHg) 209.0 °C[4]High atmospheric BP necessitates vacuum to prevent thermal degradation.
Target BP (1.0 mmHg) ~75 °C – 85 °CDefines the thermal window for the "heartcut" fraction collection.
Required Theoretical Plates ≥ 12 Plates[3]Required to separate isomers (e.g., carvyl acetate) with identical masses.

Workflow Visualization

The following diagram illustrates the logical progression of the fractional distillation process, from crude mixture to analytical validation.

G N1 Crude Terpenoid Extract N2 Vacuum Equilibration (1.0 mmHg, Total Reflux) N1->N2 N3 Fractional Distillation (12 Theoretical Plates) N2->N3 N4 Forecut: < 75°C (Monoterpenes & Solvents) N3->N4 Lights N5 Heartcut: 75-85°C (Dihydrocarvyl Acetate) N3->N5 Target N6 Bottoms: > 85°C (Sesquiterpenes & Polymers) N3->N6 Residue N7 GC-MS Validation (Purity > 98%) N5->N7

Caption: Workflow for the vacuum fractional distillation and validation of dihydrocarvyl acetate.

Experimental Protocol: Vacuum Fractional Distillation

Note: This protocol is designed as a self-validating system. Continuous temperature monitoring and strict adherence to reflux ratios ensure the thermodynamic equilibrium necessary for high-purity separation.

Step 1: Apparatus Assembly and Vacuum Integrity
  • Assemble a fractional distillation setup consisting of a round-bottom boiling flask, a vacuum-jacketed fractionating column (packed with stainless steel structured packing to achieve ~12 theoretical plates[3]), a reflux-dividing distillation head, a condenser, and a multi-receiver "cow" adapter.

  • Lubricate all ground glass joints with high-vacuum grease to ensure a hermetic seal.

  • Connect the system to a rotary vane vacuum pump equipped with a digital Pirani gauge and a liquid nitrogen cold trap.

  • Causality Check (Self-Validation): Evacuate the dry system to 1.0 mmHg. Isolate the pump. If the pressure rises by >0.5 mmHg over 5 minutes, locate and resolve the leak. Oxygen ingress at elevated temperatures will oxidize the terpenoids, ruining the yield.

Step 2: Loading and Column Equilibration
  • Charge the boiling flask with the crude dihydrocarvyl acetate mixture. Add PTFE boiling chips or utilize magnetic stirring to prevent explosive bumping under vacuum.

  • Apply the vacuum and allow the system to stabilize strictly at 1.0 mmHg.

  • Gradually apply heat using a proportional-integral-derivative (PID) controlled heating mantle. Monitor both the pot temperature and the vapor head temperature.

  • Once vapor reaches the distillation head, set the reflux divider to 100% reflux (Total Reflux) for 30 minutes.

    • Causality: Total reflux establishes a stable temperature and concentration gradient across the column packing. This allows the vapor-liquid equilibrium to fully develop, which is the physical mechanism required to separate close-boiling terpenoid isomers.

Step 3: Fraction Collection (The "Cuts")

Adjust the reflux ratio (ratio of condensate returned to the column vs. collected) to dictate the purity of the cuts.

Table 2: Fractionation Parameters at 1.0 mmHg

FractionVapor TempReflux RatioExpected Composition
Forecut (Lights) < 75 °C5:1Residual solvents, unreacted carvone, light monoterpenes.
Heartcut (Target) 75 °C – 85 °C3:1 to 5:1Dihydrocarvyl acetate (>98% purity).
Bottoms (Tailings) > 85 °CN/A (Stop)Heavy sesquiterpenes, polymerized byproducts.
  • Forecut: Collect the initial distillate at a 5:1 reflux ratio until the head temperature stabilizes near 75 °C.

  • Heartcut: Once the temperature stabilizes between 75 °C and 85 °C, rotate the cow adapter to a clean receiving flask. Maintain a reflux ratio of 3:1.

    • Causality: A higher reflux ratio ensures higher purity by continuously washing the rising vapor with condensed liquid, though it slows the collection rate. If the head temperature fluctuates, immediately switch receivers to avoid contaminating the pure product.

  • Bottoms: When the head temperature begins to drop (indicating target depletion in the pot) or rises sharply above 85 °C, break the vacuum with inert gas (Nitrogen/Argon) and cease heating.

Step 4: GC-MS Analytical Validation

To validate the success of the distillation and ensure the self-correcting nature of the protocol, the heartcut must be analyzed to confirm the absence of carvyl acetate or unreacted dihydrocarveol.

  • Dilute 10 µL of the collected heartcut fraction in 1 mL of GC-grade n-hexane[5].

  • Inject 1 µL into a GC-MS equipped with an HP-5MS column (30 m x 0.25 mm, 0.25 µm film thickness)[5].

  • Oven Program: Initial temperature of 60 °C (hold 2 min), ramp at 3 °C/min to 240 °C, and hold for 5 min[5].

  • Validation Criteria: Dihydrocarvyl acetate should integrate to >98% of the total peak area. If isomer contamination is detected, the fraction must be recombined and redistilled using a higher reflux ratio (e.g., 10:1) to increase the theoretical plate efficiency.

References

  • Fragrance University. "Dihydrocarvyl acetate Boiling Point Data." Fragrance University.[Link]

  • Google Patents. "US10119096B2 - Spearmint flavor enhancer.

Sources

Technical Notes & Optimization

Troubleshooting

Purification techniques for crude dihydrocarvyl acetate extracts

Welcome to the Technical Support Center for Monoterpenoid Purification. As a Senior Application Scientist, I have designed this resource to guide researchers and drug development professionals through the complex isolati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Monoterpenoid Purification. As a Senior Application Scientist, I have designed this resource to guide researchers and drug development professionals through the complex isolation and purification of (-)-dihydrocarvyl acetate from crude extracts.

Whether your crude matrix is derived from the steam distillation of Mentha spicata (spearmint) or from a chemoenzymatic synthesis pipeline, this guide provides self-validating protocols, mechanistic troubleshooting, and quantitative parameters to ensure >98% enantiomeric purity.

Core Purification Workflow

The following diagram illustrates the critical path for isolating dihydrocarvyl acetate, moving from a highly complex crude matrix to a pure, validated compound.

G A Crude Dihydrocarvyl Acetate (Plant Extract / Synthetic) B Vacuum Fractional Distillation (< 1 mm Hg) A->B Removes highly volatile terpenes & heavy resins C Flash Column Chromatography (Silica Gel) B->C Resolves structurally similar esters/alcohols D Chiral GC-MS / GC-FID Validation C->D Fractions pooled based on TLC/GC purity E Pure (-)-Dihydrocarvyl Acetate (>98% Enantiomeric Excess) D->E Final Quality Control

Workflow for the isolation and purification of dihydrocarvyl acetate from crude matrices.

Step-by-Step Methodologies: A Self-Validating System

To achieve pharmaceutical-grade purity, the purification must be treated as a self-validating system where each physical separation is immediately verified by analytical quantification.

Phase 1: Vacuum Fractional Distillation

Crude extracts contain highly volatile monoterpenes (e.g., limonene, pinene) and heavy sesquiterpenes. Standard distillation causes thermal degradation of the acetate ester.

  • Apparatus Setup: Equip a round-bottom flask with a 12-theoretical-plate packed fractionation column[1].

  • Vacuum Initiation: Apply a high vacuum to achieve a residual pressure of < 1 mm Hg[1]. Causality: Lowering the pressure drastically reduces the boiling point, preventing the thermal cleavage of the ester bond that occurs at atmospheric boiling temperatures.

  • Fraction Collection: Slowly increase the mantle temperature. Discard the early eluting fractions (monoterpene hydrocarbons). Collect the core fraction corresponding to the boiling point of dihydrocarvyl acetate at 1 mm Hg.

  • Validation: Analyze the core fraction via Thin-Layer Chromatography (TLC) to confirm the removal of heavy resins and highly volatile hydrocarbons.

Phase 2: Silica Gel Column Chromatography

Distillation often fails to separate dihydrocarvyl acetate from its direct precursor, dihydrocarveol, due to their nearly identical molecular weights and similar boiling points.

  • Stationary Phase: Pack a glass column with high-purity silica gel (230–400 mesh) using a non-polar solvent (e.g., 100% n-hexane).

  • Loading: Dissolve the distilled fraction in a minimum volume of n-hexane and carefully load it onto the silica bed.

  • Elution Gradient: Begin elution with 100% n-hexane to wash out residual non-polar hydrocarbons. Gradually introduce ethyl acetate (e.g., 98:2 Hexane:EtOAc). Causality: Dihydrocarvyl acetate lacks the free hydroxyl group of dihydrocarveol, making it less polar. It will elute first under a low-polarity gradient[2].

  • Fraction Pooling: Spot consecutive fractions on TLC plates. Pool fractions showing a single spot corresponding to the Rf value of the dihydrocarvyl acetate standard.

Phase 3: GC-MS / GC-FID Validation
  • Sample Preparation: Dilute 10 µL of the pooled, concentrated fraction in 1 mL of n-hexane[3].

  • Injection: Inject 1 µL into the GC-MS/FID system operating in split mode[4].

  • Quantification: Utilize a calibration curve generated from a certified reference standard (10–200 µg/mL) to validate the final purity and concentration[5].

Quantitative Data & Parameters

Table 1: Standardized GC-MS/FID Parameters for Dihydrocarvyl Acetate Validation [3]

ParameterSpecification / ValueRationale
Column Type HP-5MS (30 m x 0.25 mm, 0.25 µm)Optimal for semi-volatile monoterpenoids.
Injector Temp 250°CEnsures complete volatilization without thermal breakdown.
Oven Ramp 60°C (hold 2 min) → 240°C at 3°C/minSlow ramp provides baseline resolution of structural isomers.
Carrier Gas Helium (1 mL/min constant flow)Inert carrier prevents oxidation at high temperatures.
MS Mass Range 40–500 amuCaptures the molecular ion and all primary fragmentation patterns.

Table 2: Common Impurities and Resolution Strategies

ImpuritySourceSeparation Strategy
(R)-Carvone Unreacted starting material[2].Easily resolved via silica chromatography (different polarity).
Dihydrocarveol Incomplete acetylation[2].Silica chromatography (Hexane:EtOAc gradient).
l-Carvyl Acetate Natural co-extractant in mint[1].High-efficiency fractional distillation (12 theoretical plates)[1].

Troubleshooting & FAQs

Q: During silica gel chromatography, I am seeing co-elution of dihydrocarveol and dihydrocarvyl acetate. How do I resolve this? A: This is a classic polarity issue. While dihydrocarvyl acetate is less polar than dihydrocarveol, their Rf values can overlap if the solvent system is too polar. Actionable Fix: Reduce the polarity of your mobile phase. If you are using a 90:10 Hexane:Ethyl Acetate mixture, drop it to 98:2 or 95:5. The acetate ester will elute significantly faster than the free alcohol under highly non-polar conditions[2].

Q: My GC-MS library match for dihydrocarvyl acetate is returning multiple conflicting monoterpene hits with 90%+ confidence. Why? A: Mass spectrometry alone is insufficient for the definitive identification of complex monoterpenes. Terpenes, especially diastereomers and enantiomers of dihydrocarvyl acetate, yield nearly identical electron ionization (EI) mass spectra[4]. Actionable Fix: You must introduce a second independent analytical dimension. Calculate the Linear Retention Index (LRI) using an alkane standard series and compare it against literature values for your specific column. Alternatively, switch to a polar or chiral stationary phase (e.g., Supelcowax-10) to separate isomers that co-elute on a standard HP-5MS column[4].

Q: I am experiencing significant yield loss and discoloration during the distillation of my crude mint extract. What is the mechanism behind this? A: You are likely causing thermal degradation. Monoterpenoid esters are sensitive to high pot temperatures, which can induce ester cleavage or molecular rearrangement[6]. Actionable Fix: Do not distill at atmospheric pressure. You must utilize a high-vacuum setup (residual pressure around 1 mm Hg). This drastically lowers the boiling point of the target compounds, allowing you to fractionate the spearmint flavor components without exceeding their thermal degradation thresholds[1].

Q: How do I ensure I have the (-)-enantiomer specifically, rather than a racemic mixture? A: Standard silica chromatography and non-chiral GC cannot distinguish between (+)- and (-)-dihydrocarvyl acetate. If your source is natural Mentha spicata, the (-)-enantiomer is naturally predominant[3],[5]. If synthesizing, ensure your biocatalytic reduction step utilizes a highly stereoselective ene-reductase (e.g., OYE1-W116A) on (R)-carvone prior to acetylation[2]. To analytically validate this, you must run the purified sample through a chiral GC column.

References

  • BenchChem. "Application Note and Protocol for the Extraction of (-)-Dihydrocarvyl Acetate from Mint". BenchChem Protocols.
  • BenchChem. "Application Notes & Protocols: Enantioselective Synthesis of (-)-Dihydrocarveyl Acetate". BenchChem Protocols.
  • Google Patents. "US10119096B2 - Spearmint flavor enhancer". Google Patents.
  • BenchChem. "Quantification of (-)-dihydrocarvyl acetate in plant extracts using GC-FID". BenchChem Protocols.
  • Google Patents. "US2803647A - Preparation of carveol and dihydrocarveol and their esters". Google Patents.
  • The Analytical Scientist. "Reliable identification in GC-MS analysis with two independent analytical information". The Analytical Scientist.

Sources

Optimization

Technical Support Center: Dihydrocarvyl Acetate Stability &amp; Storage

Welcome to the Advanced Troubleshooting and Protocol Guide for the storage of terpenoid esters. As a Senior Application Scientist, I have designed this resource for researchers, analytical chemists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting and Protocol Guide for the storage of terpenoid esters. As a Senior Application Scientist, I have designed this resource for researchers, analytical chemists, and drug development professionals who struggle with the degradation of dihydrocarvyl acetate .

Dihydrocarvyl acetate is a highly valued monoterpenoid ester, but like all esters, it is intrinsically susceptible to hydrolysis—cleaving into dihydrocarveol and acetic acid. This guide bypasses generic advice to provide you with mechanistically grounded, self-validating workflows to ensure >98% purity during long-term storage.

Part 1: The Mechanistic Reality of Ester Hydrolysis

To stop degradation, we must first understand the exact chemical pathways that cause it. Ester hydrolysis is not a random event; it is a highly predictable equilibrium reaction driven by three factors: moisture (the nucleophile) , pH extremes (the catalysts) , and thermal energy (the kinetic driver) .

Hydrolysis Ester Dihydrocarvyl Acetate (Terpenoid Ester) Intermediate Tetrahedral Intermediate Ester->Intermediate Substrate Water H2O (Moisture/Condensation) Water->Intermediate Nucleophile Catalyst H+ / OH- (Trace Acids/Bases) Catalyst->Intermediate Catalyst Products Dihydrocarveol + Acetic Acid Intermediate->Products Cleavage Intervention1 Desiccants & Inert Gas Intervention1->Water Prevents Intervention2 pH Buffering & Purification Intervention2->Catalyst Neutralizes

Mechanistic pathway of dihydrocarvyl acetate hydrolysis and targeted intervention points.

Part 2: Troubleshooting FAQs

Q1: I stored my dihydrocarvyl acetate in the freezer (-20°C), but LC-MS shows massive hydrolysis. Why?

A: A common laboratory misconception is that cold temperatures universally halt chemical degradation. While low temperatures do reduce the kinetic rate of heat-induced decomposition, standard laboratory freezers are highly humid environments.

The Causality: Every time the freezer door is opened, ambient moisture enters. If your vial is not hermetically sealed and purged with an inert gas, temperature fluctuations cause condensation inside the vial. This introduces liquid water directly to the ester. Because hydrolysis is an equilibrium reaction, this influx of water acts as a nucleophile, driving the cleavage of the ester bond [1]. Storing compounds in a freezer without secondary desiccation actually accelerates moisture-driven degradation.

Q2: How do trace impurities from my plant extraction trigger degradation?

A: Dihydrocarvyl acetate is frequently isolated from essential oils (e.g., Mentha spicata) or synthesized via acetylation. Trace amounts of extraction solvents, unreacted acetic acid, or transition metals from stainless steel equipment act as potent catalysts. The Causality: Acidic impurities protonate the carbonyl oxygen of the ester, making the adjacent carbon highly electrophilic and exponentially more vulnerable to water attack. Alkaline impurities provide hydroxide ions, which are vastly stronger nucleophiles than neutral water [2]. Removing these trace catalysts via proper aqueous washing is non-negotiable before storage.

Q3: Can I use chemical stabilizers to prevent this?

A: Yes, but it depends on your downstream application. For industrial formulations, ester stabilizers such as carbodiimides are highly effective. The Causality: Carbodiimides act as chemical scavengers. They react with trace carboxylic acids (like the acetic acid formed during initial hydrolysis) to form stable amide linkages. By removing the acidic byproduct, they prevent autocatalysis and shift the equilibrium to protect the ester [3]. However, if you are using the compound for biological assays or olfactory profiling, you must rely on physical barriers (Argon, desiccation) rather than chemical additives to avoid altering the compound's pharmacological profile [4].

Part 3: Standard Operating Procedure (SOP)

Zero-Degradation Storage Workflow

To guarantee stability, your storage protocol must be a self-validating system —meaning the protocol itself provides visual or measurable proof that the protective conditions have been met.

StorageWorkflow Step1 1. Purification Remove trace catalysts Step2 2. Desiccation Anhydrous Na2SO4 Step1->Step2 Step3 3. Gas Purge Argon Displacement Step2->Step3 Step4 4. Encapsulation Amber Vial at -20°C Step3->Step4 QC Self-Validation GC-FID / LC-MS Step4->QC Periodic Monitoring

Step-by-step self-validating workflow for the long-term storage of terpenoid esters.

Step-by-Step Methodology:

Phase 1: Catalytic Neutralization

  • Transfer the synthesized or extracted dihydrocarvyl acetate to a separatory funnel.

  • Wash the organic layer with 5% aqueous NaHCO3​ to neutralize trace acidic catalysts.

  • Wash with saturated NaCl (brine) to initiate moisture phase separation.

Phase 2: Self-Validating Desiccation 4. Transfer the organic layer to a clean Erlenmeyer flask. 5. Incrementally add anhydrous sodium sulfate ( Na2​SO4​ ). 6. Self-Validation Check: Na2​SO4​ binds free water to form a hydrate. Initially, the salt will clump together. Continue adding small spatulas until the newly added crystals remain free-flowing (snow-like) upon swirling. This visual cue proves that all free moisture has been sequestered.

Phase 3: Atmospheric Displacement 7. Filter the dried ester into a pre-weighed, amber glass vial. (Amber glass prevents UV-induced photo-oxidation, a secondary degradation pathway for terpenoids). 8. Introduce a gentle stream of Argon gas into the vial's headspace using a sterile needle. 9. Causality & Validation: Argon (density: 1.78 g/L) is significantly heavier than ambient air (1.22 g/L) and Nitrogen (1.16 g/L). It physically sinks and displaces oxygen and moisture, creating an impenetrable inert blanket. Purge until the liquid surface gently ripples for 15 seconds to ensure complete displacement.

Phase 4: Hermetic Sealing and Environmental Control 10. Seal the vial tightly with a PTFE-lined cap (avoid rubber, which can leach plasticizers into esters). 11. Place the vial inside a secondary container (a small desiccator jar) filled with indicating silica gel (blue to pink transition). 12. Store the entire jar in a -20°C freezer. 13. Self-Validation Check: If the silica gel turns pink, the primary freezer humidity has breached the secondary container. This alerts you to replace the desiccant before the ester is compromised.

Part 4: Quantitative Impact of Storage Conditions

The following table summarizes the causal relationship between storage environments and the degradation rate of terpenoid esters over a 12-month period.

Storage ConditionAtmosphereMoisture ControlEstimated 12-Month PurityPrimary Degradation Mechanism
25°C (Room Temp) Ambient AirNone< 60%Heat-accelerated hydrolysis & photo-oxidation
-20°C (Freezer) Ambient AirNone75 - 80%Condensation-driven aqueous nucleophilic attack
-20°C (Freezer) Nitrogen PurgeNone85 - 90%Trace residual moisture in solvent/headspace
-20°C (Freezer) Argon BlanketAnhydrous Na2​SO4​
  • Desiccator
> 98% Negligible (Optimal Stability Achieved)

References

  • Title: Any advice about the stability of ester and carbamate containing compounds? Source: ResearchGate Scientific Discussions URL: [Link]

  • Title: Terpenoids as Important Bioactive Constituents of Essential Oils Source: IntechOpen URL: [Link]

  • Title: Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance Source: HyMax / Carbodiimide Chemistry URL: [Link]

Troubleshooting

Troubleshooting low conversion rates in dihydrocarveol acetylation

Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers and drug development professionals troubleshooting low conversion rates during the esterification of dihydrocarveol to dihydrocar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers and drug development professionals troubleshooting low conversion rates during the esterification of dihydrocarveol to dihydrocarvyl acetate.

Dihydrocarveol is a secondary monoterpene alcohol with multiple stereocenters. Its structural nuances—specifically the orientation of its hydroxyl group—create unique kinetic bottlenecks during acylation. This guide breaks down the mechanistic causality behind these bottlenecks and provides field-validated protocols to overcome them.

Diagnostic Decision Tree

Before altering your reagents, use the following diagnostic workflow to isolate the root cause of your stalled reaction.

DiagnosticTree Start Low Conversion Detected (<60%) CheckIsomers Is the starting material a mixture of isomers? Start->CheckIsomers IsomersYes Yes: Axial OH groups cause steric hindrance CheckIsomers->IsomersYes Yes IsomersNo No: Single equatorial isomer used CheckIsomers->IsomersNo No AddDMAP Solution: Add DMAP as nucleophilic catalyst IsomersYes->AddDMAP SolventCheck Check solvent for moisture IsomersNo->SolventCheck DrySolvent Solution: Use anhydrous DCM and fresh Ac2O SolventCheck->DrySolvent Wet

Caption: Diagnostic workflow for identifying and resolving low conversion in dihydrocarveol acetylation.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my GC/MS show a hard conversion plateau around 50-60% despite using excess acetic anhydride and pyridine? A: This is a classic symptom of stereochemical bias. Dihydrocarveol exists as a mixture of diastereomers (e.g., neo-dihydrocarveol, iso-dihydrocarveol) [3]. The hydroxyl group in these isomers can occupy either an equatorial or an axial position on the cyclohexane ring. Equatorial hydroxyls are sterically accessible and acetylate rapidly under standard general-base catalysis. However, axial hydroxyls face severe 1,3-diaxial steric hindrance from the ring protons and adjacent bulky groups (like the isopropenyl group). The equatorial isomers convert quickly, while the axial isomers stall, creating a false "plateau" in your overall conversion rate.

Q2: How do I overcome the steric hindrance of the axial hydroxyl group? A: Standard bases like pyridine or triethylamine (Et₃N) are insufficiently nucleophilic to lower the activation energy barrier for hindered secondary alcohols. You must introduce a hypernucleophilic catalyst: 4-Dimethylaminopyridine (DMAP) [2]. The dimethylamino group of DMAP donates electron density into the pyridine ring via resonance, making the nitrogen exceptionally nucleophilic. It attacks acetic anhydride to form an N-acylpyridinium intermediate—a vastly superior acylating agent that forces the acetylation of even the most hindered axial isomers.

Q3: I switched to DMAP, but my yield is still poor and I am detecting acetic acid in my mixture. What is failing? A: Your system is likely contaminated with moisture. Acetic anhydride is highly sensitive to water; it rapidly hydrolyzes to form two equivalents of acetic acid. Acetic acid is a poor electrophile and will not react with dihydrocarveol unless a strong coupling agent (like DCC) is introduced [2]. Ensure your glassware is flame-dried, your solvent (typically dichloromethane) is strictly anhydrous, and your acetic anhydride is fresh.

Q4: Can I use this reaction to selectively isolate a single enantiomer? A: Chemical acetylation with DMAP is a brute-force method that will acetylate all isomers. If your goal is chiral resolution, you should pivot to a chemoenzymatic approach. Utilizing specific lipases (e.g., Candida antarctica Lipase B) allows for the kinetic resolution of the mixture, as the enzyme will selectively acetylate only the less hindered enantiomer. Alternatively, a highly stereoselective biocatalytic reduction of (R)-carvone followed by standard chemical acetylation will yield enantiopure (-)-dihydrocarvyl acetate [1].

Mechanistic Pathway: DMAP Catalysis

Understanding the catalytic cycle is critical for optimizing reagent stoichiometry. Notice that DMAP is regenerated, meaning it only needs to be present in catalytic amounts (0.05 - 0.10 equivalents), provided an auxiliary base (like Et₃N) is present to act as an acid scavenger.

DMAPPathway DMAP DMAP (Catalyst) Intermediate N-Acylpyridinium Intermediate (Highly Reactive) DMAP->Intermediate + Ac2O Ac2O Acetic Anhydride (Ac2O) Ac2O->Intermediate Intermediate->DMAP Regeneration Product Dihydrocarvyl Acetate (Target Ester) Intermediate->Product + Dihydrocarveol Byproduct Acetic Acid (Neutralized by Et3N) Intermediate->Byproduct Leaving Group Alcohol Dihydrocarveol (Hindered Alcohol) Alcohol->Product

Caption: The hypernucleophilic DMAP catalytic cycle for the acetylation of hindered alcohols.

Quantitative Data: Condition Optimization

The following table summarizes expected conversion rates based on the chosen catalytic system. Use this to benchmark your experimental results.

Catalyst / ReagentsEquivalents (vs Alcohol)SolventTempTimeConversion Rate (%)Primary Limitation / Note
Pyridine / Ac₂O2.0 / 1.5DCM25 °C12 h~50-60%Fails to acetylate hindered axial isomers.
Et₃N / Ac₂O1.5 / 1.5DCM25 °C12 h~40-50%Weak nucleophilicity; acts only as a base.
DMAP + Et₃N / Ac₂O 0.1 + 1.5 / 1.5 DCM 25 °C 3 h >85% Highly efficient for all diastereomers [2].
PTSA / Ac₂O0.1 / 1.5Toluene80 °C6 h<40%Acid catalysis promotes dehydration/elimination.
Lipase / Vinyl Acetate10% w/w / 3.0Hexane30 °C24 h~50% (Max)Kinetic resolution; deliberately stops at 50%.

Self-Validating Experimental Protocol

This Standard Operating Procedure (SOP) utilizes the DMAP/Et₃N system to ensure >85% conversion of isomeric dihydrocarveol mixtures [2]. It includes built-in validation checkpoints to ensure scientific integrity at the bench.

Reagents Required:

  • Dihydrocarveol (Mixture of isomers): 1.0 equiv.

  • Acetic Anhydride (Ac₂O): 1.5 equiv.

  • Triethylamine (Et₃N): 1.5 equiv.

  • 4-Dimethylaminopyridine (DMAP): 0.1 equiv.

  • Anhydrous Dichloromethane (DCM): 0.2 M relative to substrate.

Step-by-Step Methodology:

  • Preparation: Purge a flame-dried round-bottom flask with inert gas (N₂ or Argon). Add the dihydrocarveol and anhydrous DCM.

  • Base Addition: Inject Et₃N (1.5 equiv) into the stirring solution. Causality: Et₃N serves as the stoichiometric acid scavenger to neutralize the acetic acid byproduct, preventing the reaction pH from dropping and deactivating the DMAP.

  • Catalyst Addition: Add solid DMAP (0.1 equiv) to the flask. Ensure complete dissolution.

  • Thermal Control: Submerge the flask in an ice-water bath (0 °C). Causality: The subsequent addition of Ac₂O is exothermic. Controlling the temperature prevents the elimination of the secondary alcohol into a p-menthadiene derivative.

  • Acylation: Dropwise, add Ac₂O (1.5 equiv) over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 3 hours.

  • Validation Checkpoint 1 (TLC): Dihydrocarveol and its acetate lack strong UV chromophores. Spot the reaction on a silica TLC plate and develop using a Vanillin or PMA (Phosphomolybdic acid) stain followed by heating. The starting material (alcohol) will appear as a lower Rf spot compared to the newly formed, less polar ester.

  • Quenching: Once TLC confirms the disappearance of the lower Rf spot, add saturated aqueous NaHCO₃ slowly until gas evolution (CO₂) ceases. Causality: This destroys excess Ac₂O and neutralizes residual acids.

  • Validation Checkpoint 2 (Olfactory/Visual): The aqueous quench will cause phase separation. At this stage, the sharp, pungent smell of acetic anhydride should be replaced by the sweet, floral, and distinctively spearmint-like odor of dihydrocarvyl acetate [3].

  • Workup: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

References

  • SciELO - Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters. (Details the DMAP-catalyzed esterification methodology for rac-dihydrocarveol). URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Dihydrocarvyl Acetate and Menthyl Acetate: A Guide for Researchers and Formulation Scientists

In the vast and nuanced world of flavor and fragrance chemistry, the selection of aromatic compounds is a critical decision that profoundly impacts the final product's sensory profile, stability, and performance. Among t...

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Author: BenchChem Technical Support Team. Date: April 2026

In the vast and nuanced world of flavor and fragrance chemistry, the selection of aromatic compounds is a critical decision that profoundly impacts the final product's sensory profile, stability, and performance. Among the myriad of esters utilized for their characteristic minty and fruity notes, dihydrocarvyl acetate and menthyl acetate are two prominent molecules, each offering a unique olfactory and sensory experience. This guide provides an in-depth comparative analysis of these two esters, designed for researchers, scientists, and drug development professionals. We will delve into their chemical and physical properties, explore their distinct sensory profiles, and present detailed experimental protocols for their synthesis and evaluation, empowering you to make informed decisions in your formulation endeavors.

At a Glance: A Structural and Physicochemical Comparison

Dihydrocarvyl acetate and menthyl acetate, while both monoterpene esters, possess distinct structural features that give rise to their different properties. Dihydrocarvyl acetate is characterized by a p-menthane skeleton with a propen-2-yl group, whereas menthyl acetate features a saturated isopropyl group. These structural nuances influence their physical and chemical characteristics, which are summarized below.

PropertyDihydrocarvyl AcetateMenthyl Acetate
Molecular Formula C₁₂H₂₀O₂[1][2]C₁₂H₂₂O₂
Molecular Weight 196.29 g/mol [1]198.30 g/mol
Appearance Colorless liquid[3]Colorless to pale yellow oily liquid[4]
Odor Profile Sweet, floral, rosy, with a fresh minty-herbal lift and subtle fruity-berry undertones.[1][5]Distinctive minty, rose-like coolness.[4]
Boiling Point 232-234 °C[1][3][6]227-230 °C[7]
Density ~0.947 g/mL at 20 °C[3][8]~0.92 g/mL at 25 °C[9]
Flash Point ~90 °C[1][10][11]~92-95 °C[12]
Solubility Soluble in alcohol; slightly soluble in water.[1]Soluble in alcohol, propylene glycol, and most fixed oils; slightly soluble in water and glycerol.[12]

The Olfactory Landscape: A Deeper Dive into Sensory Profiles

While both compounds are broadly categorized within the "minty" family, their sensory profiles are markedly different, a critical consideration for their application in fine fragrances, flavors, and consumer products.

Dihydrocarvyl Acetate: This ester offers a more complex and nuanced aroma. It is often described as having a soft, sweet, and floral-rosy character, with a gentle minty and herbal undertone.[1][5] Its profile is less sharp and camphoraceous than many other mint-related compounds, making it a versatile ingredient for adding a clean, fresh, and subtly sweet lift to a variety of fragrance compositions, including floral and fougère types.[1] It is a key component in creating realistic spearmint and celery notes.

Menthyl Acetate: In contrast, menthyl acetate delivers a more direct and recognizable minty sensation. It is characterized by a distinct "coolness" and a classic peppermint aroma, though it is generally considered milder than its parent alcohol, menthol.[4][13] Its clean and refreshing profile makes it a popular choice in oral care products, chewing gum, and topical analgesics where a pronounced cooling effect is desired.[4]

The relationship between the chemical structure and the resulting sensory experience is a fundamental principle in flavor and fragrance chemistry. The presence of the double bond in the isopropenyl group of dihydrocarvyl acetate likely contributes to its more complex and less intensely cooling aroma compared to the saturated isopropyl group of menthyl acetate.

G cluster_DHA Dihydrocarvyl Acetate cluster_MA Menthyl Acetate DHA_structure C12H20O2 (p-menthane skeleton with propen-2-yl group) DHA_sensory Sweet, Floral, Rosy Gentle Minty-Herbal DHA_structure->DHA_sensory influences Versatile in Fragrance (Floral, Fougère) Versatile in Fragrance (Floral, Fougère) DHA_sensory->Versatile in Fragrance (Floral, Fougère) leads to application in MA_structure C12H22O2 (p-menthane skeleton with isopropyl group) MA_sensory Distinct Minty Cooling Sensation MA_structure->MA_sensory influences Pronounced Cooling (Oral Care, Topicals) Pronounced Cooling (Oral Care, Topicals) MA_sensory->Pronounced Cooling (Oral Care, Topicals) leads to application in

Caption: Relationship between chemical structure and sensory profile.

Performance in Application: Stability and Longevity

The stability of a fragrance or flavor ingredient is paramount to the shelf-life and consistent performance of a consumer product. Both dihydrocarvyl acetate and menthyl acetate can be susceptible to degradation under certain conditions, such as exposure to light, heat, and extreme pH.

For a rigorous comparison, a stability testing protocol should be employed.

Experimental Protocols

To provide a comprehensive resource, this section details the necessary experimental protocols for the synthesis and comparative evaluation of dihydrocarvyl acetate and menthyl acetate.

Synthesis Protocols

4.1.1. Synthesis of Dihydrocarvyl Acetate

This protocol describes the acetylation of dihydrocarveol.

Materials:

  • (-)-Dihydrocarveol

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (-)-dihydrocarveol in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine to the solution, followed by the dropwise addition of acetic anhydride.[14]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.[14]

  • Quench the reaction by the slow addition of 1 M HCl.[14]

  • Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[14]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude (-)-dihydrocarvyl acetate.[14]

  • If necessary, the product can be further purified by vacuum distillation or silica gel chromatography.[14]

4.1.2. Synthesis of Menthyl Acetate

This protocol describes the esterification of menthol with acetic anhydride.

Materials:

  • l-Menthol

  • Acetic anhydride

  • Concentrated sulfuric acid (catalyst)

  • Distilled water

  • 5% Sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a reflux apparatus, add 8 grams of l-menthol and 9 mL of acetic anhydride.

  • Carefully add 20 drops of concentrated sulfuric acid.

  • Stir the mixture with a magnetic stirrer and reflux in a warm water bath for 90 minutes. Monitor the reaction progress every 30 minutes using thin-layer chromatography (TLC).[4]

  • After 90 minutes, cool the reaction mixture to ambient temperature.[4]

  • Transfer the cooled mixture to a separating funnel.

  • Add 20 mL of distilled water and 20 mL of 5% NaHCO₃ solution. Shake the funnel until no more gas is produced, then allow the layers to separate.[4]

  • Collect the organic layer and wash it with distilled water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain menthyl acetate.

G cluster_synthesis Synthesis Workflow Reactants Alcohol (Dihydrocarveol or Menthol) + Acetylating Agent (Acetic Anhydride) Reaction Esterification (with catalyst) Reactants->Reaction Workup Quenching & Washing Reaction->Workup Purification Drying & Concentration (Optional: Distillation/Chromatography) Workup->Purification Product Target Acetate Ester Purification->Product

Caption: General workflow for the synthesis of acetate esters.

Comparative Evaluation Protocols

4.2.1. Sensory Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. It allows for the identification of odor-active compounds in a sample.

Objective: To compare the odor profiles of dihydrocarvyl acetate and menthyl acetate.

Procedure:

  • Sample Preparation: Prepare dilute solutions of both dihydrocarvyl acetate and menthyl acetate in a suitable solvent (e.g., ethanol).

  • GC-MS/O Analysis:

    • Inject the sample into a GC-MS system equipped with an olfactory detection port.

    • The column effluent is split between the mass spectrometer (for chemical identification) and the sniffing port.

    • A trained sensory panelist sniffs the effluent from the sniffing port and describes the odor and its intensity at different retention times.

    • The data from the MS and the sensory panelist are correlated to identify the compounds responsible for specific odors.

  • Data Analysis: Compare the aromagrams (a plot of odor intensity versus retention time) of the two compounds to highlight differences in their odor profiles.

4.2.2. Stability Testing

This protocol outlines a method for assessing the stability of the two esters in a simple cosmetic base.

Objective: To compare the stability of dihydrocarvyl acetate and menthyl acetate in a representative product formulation.

Procedure:

  • Formulation Preparation: Prepare a simple cosmetic base (e.g., a lotion or a hydroalcoholic solution). Divide the base into three portions: a control (no fragrance), a portion with dihydrocarvyl acetate (at a typical use level), and a portion with menthyl acetate (at a typical use level).

  • Storage Conditions: Store samples of each formulation under different conditions to simulate shelf-life and use scenarios:

    • Accelerated Stability: 40°C/75% RH (Relative Humidity)[12][13]

    • Real-Time Stability: 25°C/60% RH[13]

    • Light Exposure: UV and visible light exposure.[5]

  • Evaluation Intervals: Evaluate the samples at set time points (e.g., 0, 1, 2, and 3 months for accelerated testing).

  • Parameters to Evaluate:

    • Sensory Evaluation: A trained panel evaluates changes in the scent profile, intensity, and overall impression over time.[5]

    • Physical Properties: Monitor changes in color, clarity, pH, and viscosity.[12][13]

    • Chemical Analysis: Use GC-MS to quantify the concentration of the ester at each time point to detect any degradation.[5]

G cluster_stability Stability Testing Workflow Formulation Prepare Formulations: - Control - with Dihydrocarvyl Acetate - with Menthyl Acetate Storage Store under various conditions: - Accelerated (High Temp/RH) - Real-Time (Ambient) - Light Exposure Formulation->Storage Evaluation Evaluate at Time Intervals Storage->Evaluation Sensory Sensory Analysis (Odor Profile, Intensity) Evaluation->Sensory Physical Physical Analysis (Color, pH, Viscosity) Evaluation->Physical Chemical Chemical Analysis (GC-MS for concentration) Evaluation->Chemical Data Compare Data to Assess Stability Sensory->Data Physical->Data Chemical->Data

Caption: Workflow for comparative stability testing.

Conclusion and Future Perspectives

Dihydrocarvyl acetate and menthyl acetate, while sharing a common ester functional group and a minty heritage, offer distinct and valuable properties for the discerning formulator. Dihydrocarvyl acetate provides a complex, soft, and floral-minty profile ideal for nuanced fragrance creations, while menthyl acetate delivers a more direct and potent cooling sensation suitable for applications demanding a fresh and invigorating effect.

The choice between these two compounds will ultimately depend on the specific sensory and performance requirements of the final product. The experimental protocols provided in this guide offer a framework for conducting a thorough in-house evaluation to determine the optimal ingredient for your application.

Future research could focus on direct, side-by-side quantitative sensory panel evaluations and detailed stability studies in a wider range of product matrices. Such data would provide the industry with an even clearer understanding of the relative performance of these two important aroma chemicals.

References

  • Takasago International Corporation. (n.d.). l-Menthyl Acetate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). Menthyl acetate. Retrieved from [Link]

  • Wikipedia. (n.d.). Menthyl acetate. Retrieved from [Link]

  • AIP Publishing. (2019). Effectiveness of Menthyl Acetate Synthesis with Different Acetyl Groups Equivalent. Retrieved from [Link]

  • The Good Scents Company. (n.d.). dihydrocarvyl acetate. Retrieved from [Link]

  • PubChem. (n.d.). Menthyl acetate. Retrieved from [Link]

  • PubChem. (n.d.). Dihydrocarvyl acetate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Dihydrocarvyl acetate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Menthyl acetate. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis Of L-Menthyl Acetic by Esterification L-Menthol and Acetic Anhydride with Variation Of Time. Retrieved from [Link]

  • PubChem. (n.d.). Dihydrocarvyl acetate, (+-)-. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Dihydrocarveol acetate (FDB021427). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). (-)-8-p-Menthen-2-yl, acetate, trans. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Dihydrocarvyl acetate. Retrieved from [Link]

  • PubChem. (n.d.). L-Menthyl acetate. Retrieved from [Link]

  • Google Patents. (n.d.). CN211255771U - Production process system of menthyl acetate.
  • Cosmetics & Toiletries. (2018). Stability Testing Guidance for Product Safety and Shelf-life Insight. Retrieved from [Link]

  • MLAP Botanicals. (2025). Fragrance Stability Testing: Ensuring Product Longevity and Consumer Satisfaction. Retrieved from [Link]

  • AIDEPI. (n.d.). Stability Testing of Cosmetics. Retrieved from [Link]

  • Orchadia Solutions. (n.d.). Fragrance Stability. Retrieved from [Link]

  • AIDIC. (2014). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product. Retrieved from [Link]

  • MDPI. (2023). An In-Depth Stability Study of the Essential Oils from Mentha × piperita, Mentha spicata, Origanum vulgare, and Thymus vulgaris: The Impact of Thermal and Storage Conditions. Retrieved from [Link]

  • Lund University. (n.d.). RIFM fragrance ingredient safety assessment, dihydrocarvyl acetate, CAS Registry Number 20777-49-5. Retrieved from [Link]

  • SHS Web of Conferences. (2021). The comparative sensory analysis of mint honey. Retrieved from [Link]

  • ResearchGate. (2022). Comparative investigation on aroma profiles of five different mint (Mentha) species using a combined sensory, spectroscopic and chemometric study. Retrieved from [Link]

  • Eurofins. (2025). Sensory Evaluation: Assessing Taste, Aroma, and Quality. Retrieved from [Link]

  • Leffingwell & Associates. (2014). Cooler than Menthol. Retrieved from [Link]

  • Sensory Evaluation in Cosmetics. (2025). Sensory Evaluation in Cosmetics: Key Protocols and Best Practices. Retrieved from [Link]

  • SciSpace. (2022). Comparative investigation on aroma profiles of five different mint (Mentha) species using a combined sensory, spectroscopic and chemometric study. Retrieved from [Link]

  • PMC. (2011). Novel Menthol-Derived Cooling Compounds Activate Primary and Second-Order Trigeminal Sensory Neurons and Modulate Lingual Thermosensitivity. Retrieved from [Link]

  • ResearchGate. (2021). The comparative sensory analysis of mint honey. Retrieved from [Link]

  • SENSORY ANALYSIS HANDBOOK. (2018). SENSORY ANALYSIS HANDBOOK 2018. Retrieved from [Link]

  • Academia.edu. (n.d.). Sensory Approach to Measure Fragrance Intensity on the Skin. Retrieved from [Link]

  • TimTul. (n.d.). From craftsmanship to science: A toolbox for sensory analysis in perfumery. Retrieved from [Link]

  • Google Patents. (n.d.). EP2129234A1 - Cooling compositions including menthyl esters.
  • PubMed. (2025). Differences in "minty" flavor compound and synthetic cooling agent presence in US-marketed menthol-mint e-liquids and devices between 2019-2023. Retrieved from [Link]

Sources

Comparative

Comparing extraction yields of dihydrocarvyl acetate using supercritical CO2

Optimizing Dihydrocarvyl Acetate Yields: A Comparative Guide to Supercritical CO2 vs. Traditional Extraction Introduction Dihydrocarvyl acetate is a highly valued terpenoid ester naturally occurring in Mentha species, wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing Dihydrocarvyl Acetate Yields: A Comparative Guide to Supercritical CO2 vs. Traditional Extraction

Introduction Dihydrocarvyl acetate is a highly valued terpenoid ester naturally occurring in Mentha species, widely utilized in pharmaceutical formulations and advanced fragrance profiles. However, extracting this compound presents a significant chemical challenge: the acetate ester bond is highly susceptible to thermal hydrolysis, and the compound's volatility makes it prone to evaporative loss. This guide objectively compares Supercritical Fluid Extraction (SFE) using CO2 against traditional Hydrodistillation (HD) and Solvent Extraction (SE), providing researchers with field-proven protocols and mechanistic insights.

Mechanistic Comparison of Extraction Modalities

Hydrodistillation (HD): HD relies on steam to volatilize compounds. While it is chemical-free, the continuous exposure to 100°C water induces severe thermal stress. This environment frequently causes the hydrolysis of dihydrocarvyl acetate into dihydrocarveol and acetic acid, fundamentally altering the chemotype and reducing the target yield (1)[1].

Solvent Extraction (Soxhlet): Using non-polar solvents like n-hexane provides aggressive solvation. However, this method is non-selective. It co-extracts heavy cuticular waxes, chlorophyll, and lipids, resulting in a crude extract that requires extensive, yield-reducing downstream purification (e.g., winterization and rotary evaporation) (2)[2]. Furthermore, trace solvent residues can compromise pharmaceutical-grade applications.

Supercritical CO2 Extraction (SFE): SFE represents the optimal balance of selectivity and preservation. By utilizing CO2 in its supercritical state, the fluid exhibits gas-like diffusivity and liquid-like solvating power. Operating at a mild 42°C completely bypasses the thermal degradation of terpenoids and esters, resulting in significantly upregulated yields of target compounds compared to steam distillation (3)[3].

Extraction_Comparison cluster_SFE Supercritical CO2 cluster_HD Hydrodistillation cluster_SE Solvent Extraction SFE SFE (30 MPa, 42°C) MechSFE Tunable Solvation Preserves Esters SFE->MechSFE YieldSFE High Purity ~2.2% Yield MechSFE->YieldSFE HD HD (100°C, Steam) MechHD Thermal Hydrolysis Volatile Loss HD->MechHD YieldHD Altered Profile 0.8-1.5% Yield MechHD->YieldHD SE Soxhlet (Hexane) MechSE Non-Selective Lipid Co-extraction SE->MechSE YieldSE Crude Extract 2.5-4.0% Yield MechSE->YieldSE

Logical comparison of extraction mechanisms and their impact on yield and purity.

Quantitative Data Summary

The following table synthesizes the expected yields and operational parameters across the three primary methodologies based on standardized extractions of volatile essential oils.

ParameterSupercritical CO2 (SFE)Hydrodistillation (HD)Solvent Extraction (Soxhlet)
Operating Temperature 42 °C100 °C69 °C (Hexane boiling pt)
Operating Pressure 30 MPaAtmospheric (0.1 MPa)Atmospheric (0.1 MPa)
Extraction Time 2 hours3 - 6 hours6 - 8 hours
Total Extract Yield ~2.2%0.8% - 1.5%2.5% - 4.0% (Crude)
Target Compound Status Intact (No hydrolysis)Degraded (Thermal loss)Intact (Requires concentration)
Solvent Residue Risk None (CO2 evaporates)None (Aqueous separation)High (Trace hexane)

Optimized Supercritical CO2 Extraction Protocol

To achieve the ~2.2% yield with maximum ester preservation, the SFE system must be carefully tuned. The following protocol utilizes a dual-separator fractional depressurization technique to isolate dihydrocarvyl acetate from heavier waxes.

SFE_Workflow Biomass Milled Plant Matrix (<10% Moisture) Extractor Extraction Vessel CO2 at 30 MPa, 42°C Biomass->Extractor Load Sep1 Separator 1 10 MPa, 56°C (Waxes Precipitate) Extractor->Sep1 Supercritical Phase Sep2 Separator 2 6 MPa, 47°C (Target Esters Precipitate) Sep1->Sep2 Pressure Drop Product Dihydrocarvyl Acetate Enriched Oil Sep2->Product Collection Recycle CO2 Condenser & Repressurization Sep2->Recycle Gaseous CO2 Recycle->Extractor Recycled CO2

Step-by-step workflow of fractional Supercritical CO2 Extraction.

Step-by-Step Methodology:

  • Biomass Preparation: Dry the Mentha leaves to a moisture content of <10%. Causality: Excess water acts as a polar co-solvent, altering the CO2 solubility parameter and leading to the co-extraction of unwanted polar glycosides. Grind the biomass to a 2 mm particle size to maximize the mass transfer surface area without causing channeling in the extraction bed.

  • Extraction Phase: Load the biomass into the extraction vessel. Pressurize the system to 30 MPa and heat to 42°C with a CO2 flow rate of 22 L/h (3)[3]. Causality: 30 MPa provides the exact fluid density required to solvate terpenoid esters, while 42°C is safely below the thermal degradation threshold of the acetate group.

  • Fractionation (Separator 1): Route the solute-laden supercritical fluid into Separator 1, dropping the pressure to 10 MPa and raising the temperature to 56°C (3)[3]. Causality: The pressure drop reduces CO2 density, forcing high-molecular-weight cuticular waxes to precipitate. The elevated temperature counteracts the Joule-Thomson cooling effect, preventing the system from freezing.

  • Target Collection (Separator 2): Route the remaining fluid to Separator 2, further reducing pressure to 6 MPa at 47°C (3)[3]. Here, the volatile terpenoid esters, including dihydrocarvyl acetate, precipitate out as a highly purified oil.

  • Self-Validation Loop: Monitor the mass accumulation in Separator 2. The extraction is deemed complete when the mass increase over a 30-minute interval is less than 0.1% of the total biomass weight.

Analytical Quantification via GC-FID

To verify the extraction yield and purity, Gas Chromatography with Flame Ionization Detection (GC-FID) is the industry standard due to its wide linear range and high sensitivity to carbon-containing organic compounds ().

GC-FID Protocol:

  • Sample Prep: Dilute 10 µL of the SFE extract in 1 mL of analytical-grade n-hexane.

  • Column: DB-FFAP or HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) ().

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min ().

  • Oven Program: Initial hold at 60°C for 2 minutes, followed by a ramp of 3°C/min to 240°C, and a final hold for 5 minutes ().

  • Detector: FID set to 300°C ().

  • Self-Validating Calibration: Construct a calibration curve using a known standard of (-)-dihydrocarvyl acetate. Ensure the linear regression yields an R2>0.99 before quantifying the sample peaks to guarantee analytical reliability ().

Conclusion

While hydrodistillation remains a cost-effective method for bulk essential oil production, it is fundamentally flawed for the targeted extraction of thermolabile esters like dihydrocarvyl acetate. Supercritical CO2 extraction, through precise manipulation of pressure and temperature, offers an unparalleled, solvent-free mechanism to maximize both the yield (~2.2%) and the structural integrity of the final product.

References

  • BenchChem. "Application Note and Protocol for the Extraction of (-)-Dihydrocarvyl Acetate from Mint." BenchChem Protocols. 2

  • Frontiers. "Unraveling the volatile profile and bioactivity of Zhoupigan (Citrus reticulata cv. Manau Gan) essential oil via HS-GC-IMS and HS-SPME-GC-MS: a comprehensive evaluation of different extraction techniques." Frontiers in Nutrition. 3

  • BenchChem. "Quantification of (-)-dihydrocarvyl acetate in plant extracts using GC-FID." BenchChem Protocols. 4

  • MDPI. "Headspace Solid-Phase Micro-Extraction Versus Hydrodistillation of Volatile Compounds from Leaves of Cultivated Mentha Taxa: Markers of Safe Chemotypes." Molecules. 1

Sources

Validation

A Comparative Guide to the Biological Activity of Dihydrocarvyl Acetate Stereoisomers: An Inquiry into Stereospecificity

In the realm of drug discovery and development, the three-dimensional arrangement of atoms in a molecule, its stereochemistry, can be the determining factor in its biological efficacy and toxicological profile. This guid...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of drug discovery and development, the three-dimensional arrangement of atoms in a molecule, its stereochemistry, can be the determining factor in its biological efficacy and toxicological profile. This guide delves into the stereoisomers of dihydrocarvyl acetate, a p-menthane monoterpenoid acetate with applications in the flavor, fragrance, and pharmaceutical industries. While dihydrocarvyl acetate is commonly utilized as a mixture of isomers, this guide will illuminate the critical importance of stereoisomerism by examining the differential biological activities observed in its closely related precursor, dihydrocarveol. Through a detailed analysis of available experimental data, we will underscore the necessity for stereoselective synthesis and testing in unlocking the full therapeutic potential of chiral molecules.

The Significance of Stereoisomerism in Bioactivity

Stereoisomers possess the same molecular formula and atomic connectivity but differ in the spatial orientation of their atoms.[1] These subtle structural distinctions can lead to profound differences in how a molecule interacts with chiral biological targets such as enzymes and receptors.[1] For drug development professionals, an understanding of stereospecificity is paramount, as one stereoisomer may exhibit potent therapeutic effects while another could be inactive or even induce adverse reactions.

Dihydrocarvyl acetate possesses multiple chiral centers, giving rise to several stereoisomers, including cis/trans and enantiomeric forms. The lack of comprehensive comparative studies on the biological activities of these individual stereoisomers represents a significant knowledge gap. However, compelling evidence from studies on its parent alcohol, dihydrocarveol, provides a strong rationale for investigating the stereospecific bioactivities of dihydrocarvyl acetate.

Comparative Anti-inflammatory Activity of Dihydrocarveol Stereoisomers: A Case Study

A pivotal study on the anti-inflammatory properties of dihydrocarveol stereoisomers provides a clear and quantifiable example of stereospecific bioactivity. Research by de Souza et al. (2020) demonstrated a significant difference in the anti-inflammatory potency of (+)-dihydrocarveol and (-)-dihydrocarveol.[1] The study focused on the inhibition of nitric oxide (NO), a key mediator in the inflammatory response, in lipopolysaccharide (LPS)-stimulated murine macrophages.

Quantitative Data Summary

The anti-inflammatory potency of the dihydrocarveol stereoisomers was quantified by determining their half-maximal inhibitory concentration (IC50) values for nitric oxide production. A lower IC50 value signifies a higher potency.

StereoisomerIC50 (µM) for NO InhibitionRelative Potency
(+)-Dihydrocarveol138.8More Potent
(-)-Dihydrocarveol> 1000Less Potent
Table 1: Comparison of the Anti-inflammatory Activity of Dihydrocarveol Stereoisomers. Data from de Souza et al. (2020) on the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.[1]

The data unequivocally demonstrates that (+)-dihydrocarveol is substantially more potent in inhibiting nitric oxide production than its enantiomer, (-)-dihydrocarveol.[1] This finding strongly suggests that the biological targets involved in this anti-inflammatory pathway can differentiate between the two stereoisomers. It is plausible that the corresponding acetates would exhibit a similar disparity in activity, either through hydrolysis to the active alcohol or through direct stereospecific interactions of the ester itself.

Experimental Protocol: Nitric Oxide Inhibition Assay in Macrophages

To ensure scientific integrity and enable replication, the following is a detailed methodology for the nitric oxide inhibition assay, based on established protocols.

Objective: To determine the inhibitory effect of dihydrocarveol stereoisomers on nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • (+)-Dihydrocarveol and (-)-Dihydrocarveol

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for adherence.

  • Compound Treatment:

    • Prepare stock solutions of (+)-dihydrocarveol and (-)-dihydrocarveol in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in DMEM.

    • Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of the test compounds.

  • Stimulation of Nitric Oxide Production:

    • Co-treat the cells with LPS (1 µg/mL) to induce an inflammatory response and stimulate NO production. Include a control group treated with LPS only and a blank group with cells in medium alone.

  • Incubation:

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Nitrite Quantification (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

  • Data Analysis:

    • Calculate the percentage of NO inhibition for each concentration of the test compounds relative to the LPS-only control.

    • Determine the IC50 value from a dose-response curve.

Visualizing the Molecular and Experimental Landscape

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the structures of the key molecules and the experimental workflow.

G cluster_dihydrocarveol Dihydrocarveol Stereoisomers cluster_dihydrocarvyl_acetate Dihydrocarvyl Acetate Stereoisomers Dihydrocarveol_plus (+)-Dihydrocarveol Dihydrocarvyl_acetate_plus (+)-Dihydrocarvyl Acetate Dihydrocarveol_plus->Dihydrocarvyl_acetate_plus Acetylation Dihydrocarveol_minus (-)-Dihydrocarveol Dihydrocarvyl_acetate_minus (-)-Dihydrocarvyl Acetate Dihydrocarveol_minus->Dihydrocarvyl_acetate_minus Acetylation Dihydrocarvyl_acetate_plus->Dihydrocarveol_plus Hydrolysis Dihydrocarvyl_acetate_minus->Dihydrocarveol_minus Hydrolysis

Caption: Relationship between Dihydrocarveol and Dihydrocarvyl Acetate Stereoisomers.

start Seed RAW 264.7 cells in 96-well plate treat Treat cells with Dihydrocarveol stereoisomers start->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect supernatant incubate->collect griess Add Griess Reagent collect->griess read Measure absorbance at 540 nm griess->read analyze Calculate NO inhibition and IC50 read->analyze

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